Fexarine
Description
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Properties
IUPAC Name |
methyl (E)-3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMMANSTJCCLG-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fexaramine: An In-depth Technical Guide to its Core Mechanism of Action as an Intestine-Specific FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine (B1672613) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. A key characteristic of fexaramine is its intestine-restricted mechanism of action when administered orally, which minimizes systemic exposure and potential side effects. This document provides a comprehensive technical overview of fexaramine's mechanism of action, detailing its molecular interactions, downstream signaling cascades, and effects on gene expression. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support further research and drug development efforts in the field of metabolic diseases.
Introduction
The Farnesoid X Receptor (FXR) has emerged as a significant therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1] FXR is highly expressed in the liver and intestine, where it functions as an endogenous sensor for bile acids.[1] Upon activation, FXR orchestrates a complex transcriptional network that governs bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
Fexaramine is a synthetic FXR agonist that was developed to have high affinity and selectivity for FXR.[2] Notably, fexaramine exhibits limited systemic absorption when administered orally, leading to a targeted activation of FXR primarily within the intestine.[1] This gut-restricted action has positioned fexaramine as a promising therapeutic candidate, potentially offering the metabolic benefits of FXR activation while avoiding the adverse effects associated with systemic FXR agonists.
Molecular Mechanism of Action
Fexaramine exerts its effects by binding to and activating the Farnesoid X Receptor. As a nuclear receptor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The binding of fexaramine to the ligand-binding domain of FXR induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for the initiation of gene transcription.[2] The crystal structure of fexaramine bound to the FXR ligand-binding domain has been resolved, providing detailed insights into the molecular interactions that drive its agonist activity.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of fexaramine with FXR and its downstream effects.
Table 1: In Vitro Activity of Fexaramine
| Parameter | Value | Assay Type | Reference |
| EC50 | 25 nM | Cell-based Reporter Assay | [2][3][4][5] |
| EC50 | 255 nM | FRET-based Coactivator (SRC-1) Recruitment Assay | [6] |
| Affinity vs. Natural Ligands | 100-fold greater than natural compounds | Not specified | [1][2] |
Table 2: Comparative Potency of FXR Agonists
| Compound | EC50 (Cell-based Reporter Assay) | Reference |
| Fexaramine | 25 nM | [2][3] |
| GW4064 | 80 nM | [2][3] |
| Chenodeoxycholic acid (CDCA) | ~50 µM | [2] |
Table 3: Effect of Fexaramine on Target Gene Expression
| Gene | Tissue/Cell Line | Treatment Conditions | Fold Induction | Reference |
| I-BABP | Intestinal Cells | Dose-dependent (up to 1 µM) | 28-fold (at 1 µM) | [2] |
| SHP | HuTu-80 (duodenal cells) | 50 µM for 24h | 2.1-fold | [7] |
| PLTP | HEPG2 (liver cells) | Dose-dependent | ~2- to 3-fold | [2] |
| MRP-2 | HEPG2 (liver cells) | Dose-dependent | ~2- to 3-fold | [2] |
Signaling Pathways
The intestine-restricted activation of FXR by fexaramine initiates a unique signaling cascade with systemic metabolic benefits.
Intestinal FXR Activation and FGF15/19 Signaling
Upon oral administration, fexaramine activates FXR in the enterocytes of the small intestine. This leads to the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog FGF19.[1] FGF15/19 is then secreted into the portal circulation and travels to the liver. In the liver, FGF15/19 binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This enterohepatic signaling pathway is a primary mechanism by which fexaramine regulates bile acid homeostasis.
Crosstalk with Gut Microbiota and TGR5 Signaling
Recent studies have revealed a novel mechanism involving the interplay between fexaramine, the gut microbiota, and the G-protein coupled bile acid receptor 1 (TGR5). Fexaramine treatment has been shown to modulate the composition of the gut microbiota, leading to an increase in secondary bile acids that are potent TGR5 agonists. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that improves glucose tolerance and insulin (B600854) sensitivity.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of fexaramine.
Cell-Based Reporter Gene Assay
This assay is used to determine the potency (EC50) of fexaramine in activating FXR-mediated transcription.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) that does not endogenously express FXR.
-
Plasmids:
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An expression vector for full-length human or rodent FXR.
-
An expression vector for RXR.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization.
-
-
Procedure:
-
Co-transfect the cells with the FXR, RXR, FXRE-reporter, and normalization plasmids.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with a serial dilution of fexaramine or a vehicle control.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the activity of both the primary (e.g., firefly luciferase) and normalization (e.g., Renilla luciferase) reporters using a luminometer.
-
-
Data Analysis:
-
Normalize the primary reporter activity to the normalization reporter activity for each well.
-
Plot the normalized reporter activity against the logarithm of the fexaramine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if fexaramine induces the binding of FXR to the promoter regions of its target genes in vivo or in cultured cells.
-
Materials:
-
Cells or tissues treated with fexaramine or vehicle control.
-
Formaldehyde for cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific to FXR.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification.
-
Primers for qPCR targeting a known FXRE and a negative control region.
-
-
Procedure:
-
Cross-link proteins to DNA in fexaramine-treated and control samples using formaldehyde.
-
Lyse the cells/tissues and shear the chromatin into small fragments (200-1000 bp).
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin with an anti-FXR antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
-
Data Analysis:
-
Quantify the amount of target DNA in the FXR-IP and IgG-IP samples using qPCR with primers specific to the FXRE of a target gene.
-
Calculate the enrichment of the target region in the FXR-IP sample relative to the IgG control and input chromatin.
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Conclusion
Fexaramine represents a novel approach to FXR-based therapeutics by leveraging an intestine-restricted mechanism of action. Its ability to potently and selectively activate intestinal FXR triggers a cascade of downstream signaling events, most notably the induction of FGF15/19, which leads to systemic improvements in metabolism. The interplay with the gut microbiota and TGR5 signaling further highlights the intricate and beneficial pathways modulated by this compound. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of fexaramine and other gut-targeted FXR agonists for the treatment of metabolic diseases. Further research is warranted to fully elucidate the complete spectrum of its molecular actions and to translate these promising preclinical findings into clinical applications.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine vs. Fexarine: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Differences Between Two Potent Farnesoid X Receptor Agonists
For researchers and scientists in the field of metabolic diseases and drug development, the farnesoid X receptor (FXR) has emerged as a promising therapeutic target. Among the numerous synthetic FXR agonists, Fexaramine and its close analog, Fexarine, have garnered significant attention. This technical guide provides a comprehensive analysis of the key distinctions between these two compounds, focusing on their mechanism of action, quantitative biological data, and the experimental methodologies used for their characterization.
Core Introduction: Fexaramine and this compound as FXR Agonists
Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys.[1] Its activation plays a crucial role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses. Fexaramine was identified through the screening of a chemical library and has been extensively studied for its potential in treating metabolic disorders such as obesity and type 2 diabetes.[1] A key characteristic of Fexaramine is its predominantly gut-restricted action, which minimizes systemic side effects.[2]
This compound is a derivative of Fexaramine, developed during the same optimization studies.[3] It shares a very similar chemical scaffold with Fexaramine and also functions as a potent FXR agonist. While less extensively studied than Fexaramine, the available data allows for a comparative analysis of their biochemical and potential therapeutic properties.
Chemical Structure and Physicochemical Properties
The structural difference between Fexaramine and this compound is subtle, yet it can influence their pharmacokinetic and pharmacodynamic properties.
Table 1: Chemical and Physical Properties of Fexaramine and this compound
| Property | Fexaramine | This compound |
| IUPAC Name | Methyl (E)-3-(3-((cyclohexanecarbonyl)((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate | Methyl (E)-3-(3-((cyclohexanecarbonyl)((4'-(methylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)propenoate |
| Molecular Formula | C₃₂H₃₆N₂O₃ | C₃₂H₃₆N₂O₃ |
| Molecular Weight | 496.65 g/mol | 496.65 g/mol |
| Chemical Structure |
Mechanism of Action and Signaling Pathway
Both Fexaramine and this compound exert their effects by binding to and activating FXR. This activation leads to a cascade of downstream signaling events, primarily through the induction of the expression of specific target genes.
Upon oral administration, Fexaramine primarily acts on FXR in the intestinal epithelial cells.[2] This localized activation triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) into the bloodstream. FGF15/19 then travels to the liver, where it acts on hepatocytes to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is central to the metabolic benefits observed with Fexaramine treatment.
While direct evidence for this compound's signaling is less abundant, its structural similarity and potent FXR agonism strongly suggest that it operates through the same fundamental pathway.
Quantitative Data: Potency and Selectivity
The potency of Fexaramine and this compound as FXR agonists has been quantified using in vitro cell-based reporter assays.
Table 2: In Vitro Potency of Fexaramine and this compound on FXR
| Compound | EC₅₀ (nM) for FXR Activation | Reference |
| Fexaramine | 25 | [4] |
| This compound | 36 | [3] |
| GW4064 (Reference Agonist) | ~90 | [5] |
Both Fexaramine and this compound are highly potent FXR agonists, with EC₅₀ values in the low nanomolar range, and are more potent than the well-characterized FXR agonist GW4064.[3][4][5]
In terms of selectivity, studies have shown that Fexaramine does not activate other nuclear receptors such as LXR, PPARs, RXR, or PXR, highlighting its specificity for FXR.[4] this compound is also reported to be a selective FXR agonist.[3]
Experimental Protocols
The characterization of Fexaramine and this compound has relied on a variety of in vitro and in vivo experimental techniques.
Cell-Based Reporter Gene Assay for FXR Activation
This assay is fundamental to determining the potency of FXR agonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Transfection: Cells are co-transfected with expression vectors for human FXR and its heterodimer partner Retinoid X Receptor (RXR), along with a luciferase reporter plasmid containing multiple copies of an FXR response element upstream of the luciferase gene.
-
Treatment: After 24 hours, the cells are treated with various concentrations of Fexaramine, this compound, or a reference agonist.
-
Incubation: The cells are incubated for an additional 24-48 hours to allow for gene transcription and protein expression.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of FXR activation.
-
Data Analysis: The dose-response curves are plotted, and the EC₅₀ values are calculated.
Northern Blot Analysis of FXR Target Gene Expression
This technique is used to confirm the induction of endogenous FXR target genes.
Methodology:
-
Cell Culture and Treatment: A relevant cell line, such as the human hepatoma cell line HepG2, is treated with the test compounds.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Gel Electrophoresis: The RNA is separated by size on an agarose (B213101) gel.
-
Blotting: The separated RNA is transferred to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled DNA probe specific for an FXR target gene, such as Small Heterodimer Partner (SHP) or Bile Salt Export Pump (BSEP).
-
Detection: The signal from the hybridized probe is detected, indicating the level of mRNA expression.
Pharmacokinetics and In Vivo Efficacy
A significant distinction between Fexaramine and this compound may lie in their pharmacokinetic profiles. Fexaramine has been specifically designed and demonstrated to be poorly absorbed into the systemic circulation, thereby confining its action to the gut.[2] This "gut-restricted" property is advantageous as it is expected to reduce the potential for off-target effects in other organs.
While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, its structural similarity to Fexaramine suggests it may also have limited systemic exposure, though this would need to be experimentally verified.
In vivo studies in mice have shown that oral administration of Fexaramine leads to:
-
Increased intestinal FGF15 expression.[1]
-
Improved glucose tolerance and insulin (B600854) sensitivity.
-
Reduced body weight gain and fat mass.
-
Induction of white adipose tissue browning.
Comparable in vivo efficacy data for this compound is not as extensively reported.
Synthesis
Fexaramine and this compound were developed through a library-based synthesis approach. The general synthetic scheme involves the coupling of three key building blocks.
The specific, detailed synthesis protocol for this compound is not explicitly outlined in the primary literature but would follow a similar multi-step organic synthesis pathway as Fexaramine.
Conclusion
Fexaramine and this compound are both highly potent and selective non-steroidal FXR agonists with very similar chemical structures and in vitro potencies. The primary differentiating factor, based on current knowledge, is the well-documented gut-restricted pharmacokinetic profile of Fexaramine, which positions it as a promising therapeutic candidate with a potentially favorable safety profile for the treatment of metabolic diseases. While this compound is a potent FXR agonist in its own right, further in-depth studies on its pharmacokinetics, in vivo efficacy, and safety are required to fully delineate its therapeutic potential in comparison to Fexaramine. For drug development professionals, the subtle structural modifications between these two molecules underscore the critical importance of pharmacokinetic profiling in optimizing drug candidates for targeted therapeutic action.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
Gut-restricted FXR activation by Fexarine
An In-depth Technical Guide to Gut-Restricted Farnesoid X Receptor (FXR) Activation by Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids.[1][2] A key characteristic of Fexaramine is its gut-restricted activity; when administered orally, it is poorly absorbed into systemic circulation, localizing its effects primarily to the intestines.[3][4] This tissue-specific activation mimics the natural postprandial signaling cascade, where bile acids released into the gut activate intestinal FXR.[5] Research in preclinical models has demonstrated that this targeted activation triggers a signaling network, primarily through Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19), leading to significant metabolic benefits. These include reduced weight gain, improved glucose homeostasis, and the browning of white adipose tissue, without the systemic side effects associated with non-restricted FXR agonists.[5][6] This document provides a detailed overview of Fexaramine's mechanism of action, a summary of key experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism of Action: Intestinal FXR Signaling
Fexaramine exerts its effects by binding to and activating FXR, a ligand-activated transcription factor highly expressed in enterocytes of the small intestine.[7][8] Unlike endogenous bile acids, Fexaramine has a high affinity for FXR, approximately 100-fold greater than natural compounds.[1][9] Its oral administration and limited systemic absorption make it a powerful tool for dissecting the specific role of intestinal FXR signaling.[5]
The primary pathway initiated by Fexaramine is the induction of FGF15.[1][6]
-
FXR Activation in Enterocytes : Orally administered Fexaramine binds to FXR in the nuclei of intestinal epithelial cells.[5]
-
FGF15 Gene Transcription : The activated FXR, typically as a heterodimer with the Retinoid X Receptor (RXR), binds to FXR response elements in the promoter region of the Fgf15 gene, robustly inducing its transcription and subsequent secretion from the enterocyte into the portal circulation.[8][10]
-
Hepatic Signaling : FGF15 travels to the liver and binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[7][10]
-
Suppression of Bile Acid Synthesis : Activation of the FGFR4 complex initiates a downstream signaling cascade (including the JNK pathway) that suppresses the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in bile acid synthesis from cholesterol.[7][10]
This gut-liver axis is the central mechanism by which Fexaramine regulates bile acid homeostasis.
Caption: Fexaramine's core FXR-FGF15 signaling pathway from gut to liver.
Beyond the primary FGF15 axis, Fexaramine-induced FXR activation initiates broader metabolic improvements through interconnected pathways. These include modulation of the gut microbiome, activation of Takeda G protein-coupled receptor 5 (TGR5), and subsequent glucagon-like peptide-1 (GLP-1) secretion.[3][11] This integrated network contributes to enhanced insulin (B600854) sensitivity, thermogenesis, and the browning of white adipose tissue (WAT).[3][8]
Caption: Integrated metabolic effects of gut-restricted FXR activation.
Key Experimental Findings: Quantitative Data
Studies in diet-induced obese (DIO) mouse models have consistently shown the therapeutic potential of Fexaramine. The data below are compiled from representative studies to illustrate these effects.
Table 1: Metabolic Effects of Oral Fexaramine in High-Fat Diet-Fed Mice
| Parameter | Control (Vehicle) | Fexaramine Treated | Outcome | Citation(s) |
|---|---|---|---|---|
| Body Weight | Weight gain continues | Weight gain halted or reversed | Prevents diet-induced obesity | [4][12] |
| Fat Mass | Increased | Significantly reduced | Loss of adipose tissue | [5] |
| Food Intake | Normal for HFD | No significant change | Effects are independent of appetite | [5] |
| Core Body Temp. | Baseline | Increased by ~1.5°C | Increased thermogenesis | [5][12] |
| Glucose Tolerance | Impaired | Significantly improved | Enhanced glucose disposal | [5][13] |
| Insulin Sensitivity | Insulin resistant | Improved | Reversal of insulin resistance | [3][5] |
| Serum Cholesterol | Elevated | Lowered | Improved lipid profile | [4] |
| Adipose Tissue | White Adipose Tissue (WAT) | Conversion of WAT to "beige" fat | Increased energy expenditure |[4][14] |
Table 2: Fexaramine-Induced Changes in Intestinal and Hepatic Gene Expression
| Gene | Tissue | Regulation by Fexaramine | Function | Citation(s) |
|---|---|---|---|---|
| FGF15 | Ileum | Strongly Induced | Gut-hormone, signals to liver to suppress BA synthesis | [1][6][11] |
| SHP | Ileum | Induced | Nuclear receptor, transcriptional repressor | [9][11] |
| TGR5 | Ileum | Induced | Bile acid receptor, involved in GLP-1 secretion | [11] |
| Occludin/Muc2 | Ileum | Increased | Strengthens gut barrier integrity | [5] |
| CYP7A1 | Liver | Suppressed (Indirectly) | Rate-limiting enzyme in bile acid synthesis | [10][15] |
| Hepatic FXR Targets | Liver | No significant change | Demonstrates gut-restricted action |[5][6] |
Detailed Experimental Protocols
The following section describes a generalized methodology for evaluating the effects of Fexaramine in a preclinical model of diet-induced obesity, based on published studies.[11][13][16]
Objective: To assess the impact of gut-restricted FXR activation by Fexaramine on metabolic parameters and gene expression in mice with diet-induced obesity.
1. Animal Model and Diet:
-
Species/Strain: C57BL/6J male mice, 3 months old.
-
Acclimatization: Mice are housed under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), with 45-60% of calories derived from fat, for 12 weeks to induce obesity, glucose intolerance, and insulin resistance. A control group is maintained on a standard chow diet (C), with ~10% of calories from fat.
2. Fexaramine Formulation and Administration:
-
Compound: Fexaramine.
-
Vehicle: Fexaramine is dissolved in Dimethyl sulfoxide (B87167) (DMSO) and then diluted with Phosphate-Buffered Saline (PBS) to a final concentration of 0.2% DMSO.[11][16]
-
Route of Administration: Oral gavage. This route is critical to ensure the gut-restricted action of the compound.
-
Dosing Schedule: Once daily for a period of 3 to 5 weeks.[4][13]
3. Experimental Groups (Example):
-
Group 1 (C + Vehicle): Control diet + daily oral gavage of vehicle.
-
Group 2 (C + FEX): Control diet + daily oral gavage of Fexaramine.
-
Group 3 (HF + Vehicle): High-fat diet + daily oral gavage of vehicle.
-
Group 4 (HF + FEX): High-fat diet + daily oral gavage of Fexaramine.
4. Endpoint Analysis:
-
Metabolic Phenotyping:
-
Body weight and food intake are monitored regularly.
-
Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose homeostasis.
-
Body composition (fat and lean mass) is analyzed by NMR or DEXA scan.
-
-
Gene Expression Analysis:
-
At the end of the study, tissues (ileum, liver, adipose tissue) are harvested.
-
Total RNA is isolated, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes (e.g., Fgf15, Shp, Tgr5, Cyp7a1, Ucp1).
-
-
Biochemical Analysis:
-
Blood is collected for measurement of serum lipids (cholesterol, triglycerides) and incretins (GLP-1).
-
Caption: A typical experimental workflow for in vivo Fexaramine studies.
Conclusion and Future Directions
Fexaramine represents a promising therapeutic strategy that leverages the tissue-specific activation of FXR to achieve potent metabolic benefits while minimizing systemic exposure.[3][5] By activating FXR exclusively in the gut, Fexaramine initiates a cascade of signaling events that improve glucose and lipid homeostasis, increase energy expenditure, and reduce obesity in preclinical models.[3][14] The mechanism, centered on the induction of FGF15 and modulation of gut-based signaling pathways like TGR5/GLP-1, highlights the intestine's critical role as a metabolic signaling hub.[8][11]
While no human clinical trials for Fexaramine have been announced, the concept of a gut-restricted FXR agonist has advanced, with derivatives and similar compounds entering clinical development for conditions like non-alcoholic steatohepatitis (NASH).[1][17] Future research will be crucial to translate these findings to human metabolic diseases and to fully elucidate the complex interplay between intestinal FXR activation, the gut microbiome, and systemic metabolic health.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR agonism promotes ad ... | Article | H1 Connect [archive.connect.h1.co]
- 7. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fexaramine - LKT Labs [lktlabs.com]
- 15. A novel intestinal-restricted FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of Fexaramine in the Intestine: A Technical Guide
Abstract
Fexaramine, a non-steroidal, intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a significant pharmacological tool for elucidating the intricate signaling networks within the gut. Its limited systemic absorption makes it an ideal candidate for studying the localized effects of FXR activation in the intestine. This technical guide provides an in-depth overview of the known downstream targets of Fexaramine, detailing the molecular pathways it modulates and the subsequent physiological responses. We present a compilation of quantitative data from key studies, outline detailed experimental protocols for investigating Fexaramine's effects, and provide visual representations of the core signaling cascades and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of intestinal physiology, metabolic diseases, and nuclear receptor signaling.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear bile acid receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Expressed abundantly in the liver and intestine, FXR acts as a central node in the enterohepatic circulation, sensing bile acid levels and initiating transcriptional responses to maintain metabolic equilibrium.[1][3] Fexaramine was developed as a potent, non-steroidal agonist of FXR with high selectivity.[4] A key characteristic of Fexaramine is its restricted intestinal activity due to poor systemic absorption when administered orally, which minimizes off-target effects in other organs like the liver.[3][5] This property has made Fexaramine an invaluable tool for dissecting the specific roles of intestinal FXR activation.
This guide will explore the multifaceted downstream consequences of Fexaramine's interaction with intestinal FXR, including the regulation of target gene expression, modulation of the gut microbiota, and the initiation of inter-organ signaling cascades.
Core Signaling Pathways Activated by Fexaramine in the Intestine
Fexaramine's primary mechanism of action is the direct binding to and activation of FXR in the enterocytes of the small intestine. This activation initiates a cascade of signaling events, the most critical of which are the induction of Fibroblast Growth Factor 15 (FGF15; the human ortholog is FGF19) and the modulation of local bile acid-sensitive pathways.
The FXR-FGF15 Axis
Upon activation by Fexaramine, intestinal FXR directly binds to FXR response elements (FXREs) in the promoter regions of its target genes. A primary and well-established downstream target is Fgf15.[1][5] The induced FGF15 is secreted from enterocytes into the portal circulation, travels to the liver, and binds to its receptor, FGFR4. This binding event in the liver initiates a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis.[1][6] This gut-liver signaling axis is a crucial negative feedback loop for maintaining bile acid homeostasis.
Gut Microbiota and TGR5 Signaling
Recent studies have revealed a fascinating interplay between intestinal FXR activation by Fexaramine, the gut microbiota, and another bile acid receptor, the G-protein coupled bile acid receptor 1 (TGR5).[7][8] Fexaramine treatment has been shown to alter the composition of the gut microbiota, leading to an increase in bacteria such as Acetatifactor and Bacteroides.[7] These bacteria are involved in the conversion of primary bile acids to secondary bile acids, including lithocholic acid (LCA). LCA is a potent agonist for TGR5, which is co-expressed with FXR in enteroendocrine L-cells.[7] Activation of TGR5 by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose metabolism and insulin (B600854) sensitivity.[7][8]
Quantitative Data on Fexaramine's Downstream Effects
The following tables summarize the quantitative effects of Fexaramine on key downstream targets as reported in the literature.
Table 1: Effect of Fexaramine on Intestinal Gene Expression
| Gene | Fold Change (Fexaramine vs. Control) | Animal Model | Duration of Treatment | Reference |
| Fgf15 | ~2.5-fold increase | C57BL/6J mice | 5 days | [5] |
| Shp | Significant increase | C57BL/6J mice | 5 days | [5] |
| Ostα | Significant increase | C57BL/6J mice | Not Specified | [7] |
| Ostβ | Significant increase | C57BL/6J mice | Not Specified | [7] |
| Tgr5 | Significant increase | C57BL/6J mice | Not Specified | [7] |
| Fabp6 | Not induced in liver/kidney | C57BL/6J mice | 5 days | [5] |
| Cyp7a1 (hepatic) | Suppressed | C57BL/6J mice | 5 days | [5] |
Table 2: Metabolic and Hormonal Changes Induced by Fexaramine
| Parameter | Change | Animal Model | Duration of Treatment | Reference |
| Plasma FGF15 | Increased | C57BL/6J mice | Chronic ethanol (B145695) feeding + Fexaramine | [7] |
| Serum GLP-1 | Stimulated secretion | C57BL/6J mice | Single oral gavage | [7] |
| Serum FGF21 | Significantly increased | C57BL/6J mice | Not Specified | [7] |
| Gallbladder Taurolithocholic Acid (TLCA) | ~1,000-fold increase | C57BL/6J mice | Not Specified | [7] |
| Oral Glucose Tolerance | Significantly improved | C57BL/6J mice | Not Specified | [7] |
| Body Weight (diet-induced obesity) | Reduced gain | C57BL/6J mice | 5 days | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of Fexaramine. These protocols are synthesized from best practices and available information from relevant studies.
Animal Models and Fexaramine Administration
-
Animal Model: Male C57BL/6J mice, 8-12 weeks of age, are commonly used.[5][9] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., high-fat diet studies).[9]
-
Fexaramine Administration: Fexaramine is typically administered by oral gavage. A common dosage is 100 mg/kg body weight, once daily.[5] Fexaramine can be suspended in a vehicle such as corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the relative expression of Fexaramine target genes in the intestine.
-
Tissue Collection and RNA Isolation:
-
Euthanize mice and collect the ileum.
-
Flush the ileal segment with cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard TRIzol-chloroform extraction method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction is typically performed at 37°C for 60 minutes, followed by an inactivation step at 95°C for 5 minutes.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., Fgf15, Shp), and a SYBR Green master mix.
-
Perform the qPCR on a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
Include a melt curve analysis to ensure primer specificity.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol provides a general workflow for analyzing changes in the gut microbiota following Fexaramine treatment.
-
Sample Collection:
-
Collect fresh fecal samples from mice before and after the treatment period.
-
Immediately freeze samples at -80°C to preserve microbial DNA.
-
-
DNA Extraction:
-
Extract microbial DNA from fecal samples using a commercial kit designed for stool samples (e.g., QIAamp PowerFecal DNA Kit, Qiagen), which includes steps for mechanical and chemical lysis of bacterial cells.
-
-
PCR Amplification of 16S rRNA Gene:
-
Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.[10]
-
The primers should be barcoded to allow for multiplexing of samples in a single sequencing run.
-
Perform PCR with a high-fidelity polymerase.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Quantify the purified amplicons and pool them in equimolar concentrations.
-
Perform sequencing on a high-throughput platform such as Illumina MiSeq or HiSeq.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads: demultiplex, quality filter, and trim reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).
-
Identify differentially abundant taxa between the Fexaramine-treated and control groups.
-
Measurement of GLP-1 Secretion
This protocol describes an in vivo method to measure GLP-1 secretion in response to Fexaramine.
-
Animal Preparation:
-
Fast mice overnight (approximately 16 hours) but allow free access to water.
-
-
Fexaramine and Glucose Administration:
-
Administer Fexaramine (e.g., 100 mg/kg) or vehicle via oral gavage.
-
After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage to stimulate incretin release.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at baseline (before Fexaramine) and at various time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Collect blood into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., P800 tubes) to prevent GLP-1 degradation.
-
-
GLP-1 Measurement:
-
Centrifuge the blood samples to separate plasma.
-
Measure active GLP-1 concentrations in the plasma using a commercial ELISA kit (e.g., from Millipore or Meso Scale Discovery) according to the manufacturer's instructions.[11]
-
Conclusion
Fexaramine has proven to be a powerful tool for investigating the downstream targets of intestinal FXR activation. Its localized action has been instrumental in delineating the complex signaling networks that originate in the gut and extend to other metabolic organs. The primary downstream effects of Fexaramine include the induction of the FXR-FGF15 axis, modulation of the gut microbiota, and subsequent activation of TGR5/GLP-1 signaling. These pathways collectively contribute to improved metabolic homeostasis, highlighting the potential of targeting intestinal FXR for the treatment of metabolic diseases. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic and physiological implications of Fexaramine and intestinal FXR signaling.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Genome-wide tissue-specific farnesoid X receptor binding in mouse liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mesoscale.com [mesoscale.com]
Fexaramine's Impact on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine (B1672613), a non-systemic, intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for metabolic diseases. Its mechanism of action is intricately linked to the modulation of the gut microbiota and subsequent effects on bile acid metabolism and host signaling pathways. This technical guide provides an in-depth overview of the current understanding of fexaramine's impact on the gut microbiota, detailing the quantitative changes in microbial composition, the experimental protocols used to elucidate these effects, and the key signaling pathways involved.
Introduction
The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose homeostasis. Fexaramine activates FXR specifically in the intestinal tract, minimizing systemic exposure and potential side effects. This localized activation triggers a cascade of events that reshapes the gut microbial landscape, leading to improved metabolic outcomes. This guide will explore the specifics of these changes and the methodologies employed in their discovery.
Quantitative Impact of Fexaramine on Gut Microbiota Composition
Fexaramine administration leads to significant and reproducible changes in the composition of the gut microbiota. These alterations have been primarily documented in preclinical studies using high-fat diet-induced obese mouse models. The key quantitative changes are summarized below.
Table 1: Fexaramine-Induced Changes in Gut Microbiota at the Phylum Level
| Phylum | Direction of Change | Fold Change (Approx.) | p-value | Study Reference |
| Firmicutes | Decrease | 1.5 - 2.0 | < 0.05 | [1] |
| Bacteroidetes | Increase | 1.5 - 2.0 | < 0.05 | [1] |
| Ratio | ||||
| Firmicutes/Bacteroidetes | Decrease | 2.0 - 3.0 | < 0.05 | [1] |
Table 2: Fexaramine-Induced Changes in Gut Microbiota at the Genus and Species Level
| Genus/Species | Direction of Change | Fold Change (Approx.) | p-value | Key Function | Study Reference |
| Acetatifactor | Increase | 2.0 - 3.0 | < 0.05 | Lithocholic Acid Production | [2][3] |
| Bacteroides | Increase | 1.5 - 2.5 | < 0.05 | Lithocholic Acid Production | [2][3] |
| Lactobacillus sp. | Increase | 1.5 - 2.0 | < 0.05 | SCFA Production | [1] |
| Prevotella sp. | Increase | 1.5 - 2.0 | < 0.05 | SCFA Production | [1] |
| Escherichia coli | Decrease | 2.0 - 3.0 | < 0.05 | Pro-inflammatory | [1] |
Experimental Protocols
The following protocols provide a detailed overview of the key experiments used to characterize the effects of fexaramine on the gut microbiota.
Animal Model and Fexaramine Administration
-
Animal Model: Male C57BL/6J mice are typically used. To induce obesity and metabolic syndrome, mice are fed a high-fat diet (HFD; 60% kcal from fat) for a period of 8-12 weeks.
-
Fexaramine Formulation: Fexaramine is suspended in a vehicle such as 0.5% carboxymethylcellulose or a solution of DMSO and PBS.
-
Administration: Fexaramine is administered daily via oral gavage at a dosage of 50-100 mg/kg body weight for a period of 4-8 weeks. Control groups receive the vehicle alone.
Gut Microbiota Analysis via 16S rRNA Sequencing
-
Sample Collection: Fecal samples are collected from mice at baseline and at the end of the treatment period. Samples are immediately frozen at -80°C.
-
DNA Extraction: Microbial DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers (e.g., 341F and 806R).
-
Library Preparation and Sequencing: PCR products are purified, quantified, and pooled. The pooled library is then sequenced on an Illumina MiSeq platform.
-
Bioinformatic Analysis: Raw sequencing reads are processed using a pipeline such as QIIME 2 or mothur. This includes quality filtering, denoising, chimera removal, and taxonomic classification against a reference database (e.g., Greengenes or SILVA). Statistical analysis is performed to identify differentially abundant taxa between treatment and control groups.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues such as the ileum and liver are collected and snap-frozen in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based assay on a real-time PCR system. Gene expression levels of FXR target genes (e.g., Fgf15, Shp) are normalized to a housekeeping gene (e.g., Gapdh).
-
Mouse Fgf15 Forward Primer: 5'-AGCTCTGCAGGGTCACTTCA-3'
-
Mouse Fgf15 Reverse Primer: 5'-GCAATGCCACAGAGGTTTTTC-3'
-
Mouse Shp Forward Primer: 5'-AAGGTGGAGCTGAACGAGAA-3'
-
Mouse Shp Reverse Primer: 5'-TCTGCCTTCACACACAGCTT-3'
-
Signaling Pathways and Experimental Workflows
The effects of fexaramine on the gut microbiota are mediated through complex signaling pathways. The following diagrams illustrate these pathways and the typical experimental workflow.
Caption: Fexaramine-FXR Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logical Relationship of Fexaramine's Action.
Conclusion
Fexaramine's targeted activation of intestinal FXR offers a unique therapeutic strategy by leveraging the gut microbiota as a metabolic organ. The resulting shifts in microbial composition, particularly the enrichment of bile acid-metabolizing bacteria, initiate a signaling cascade that confers significant metabolic benefits. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of fexaramine and other gut-restricted FXR agonists. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of obesity, type 2 diabetes, and other metabolic disorders.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine and its Derivatives: A Technical Guide to a New Class of Intestine-Restricted FXR Agonists
Introduction
Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] First described in 2003, Fexaramine distinguished itself with a 100-fold greater affinity for FXR than natural ligands.[1][3] A key feature of Fexaramine is its gut-restricted mechanism of action. When administered orally, it is poorly absorbed into the systemic circulation, confining its activity primarily to the intestines.[4][5] This tissue-specific action minimizes the risk of side effects associated with systemic FXR agonists, making Fexaramine and its derivatives a promising therapeutic strategy for metabolic conditions such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[2][4][6]
Discovery and Mechanism of Action
Fexaramine was identified through high-throughput screening of a benzopyran library, evolving from a series of lead compounds that were systematically optimized.[7] It is structurally distinct from both endogenous bile acids and other synthetic FXR agonists like GW4064.[2]
The therapeutic effects of Fexaramine are mediated by its activation of FXR in the enterocytes of the intestine. This triggers a signaling cascade with significant metabolic consequences:
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): In the intestine, activated FXR stimulates the expression of FGF15 (in mice) and its human ortholog FGF19.[4][7]
-
Hepatic Signaling: FGF15/19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho).[4]
-
Suppression of Bile Acid Synthesis: This binding event in the liver inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4][7]
-
Local Intestinal Effects: FXR activation also induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that further helps regulate metabolic pathways, and the intestinal bile acid binding protein (I-BABP).[3][7]
This gut-initiated signaling cascade leads to broad metabolic improvements, including enhanced glucose tolerance and insulin (B600854) sensitivity, browning of white adipose tissue, and increased energy expenditure, which collectively contribute to reduced obesity and improved metabolic health.[4][5]
Development of Fexaramine Derivatives
The discovery of Fexaramine spurred further research to develop derivatives with improved potency, intestinal selectivity, and overall pharmacological profiles. The goal is to maximize therapeutic benefits in the gut while strictly avoiding systemic exposure and associated side effects like pruritus and dyslipidemia, which have challenged other FXR agonists in clinical trials.[7][8][9]
Notable derivatives include:
-
Fex-3: A derivative designed for enhanced intestinal restriction. Fex-3 exhibits higher lipophilicity compared to Fexaramine, leading to greater accumulation in the ileum and reduced absorption.[7] In vitro studies showed Fex-3 was more effective than Fexaramine at inducing FXR downstream genes like SHP and BSEP while suppressing CYP7A1.[7][10]
-
LH10: Developed through structure-based drug design, LH10 incorporates a cyclopropylpyrazole group onto the Fexaramine scaffold.[8] It demonstrated higher activity than Fexaramine (EC50 = 0.14 µM vs. 0.3 µM) and showed potent hepatoprotective effects in animal models of cholestasis, acute liver injury, and NASH, performing better than the approved FXR agonist Obeticholic Acid (OCA) in these models.[6]
-
MET409: A Fexaramine-derived agonist developed by Metacrine for treating NASH. It has undergone Phase 2a clinical trials, demonstrating favorable pharmacokinetic properties and significant reductions in liver fat content.[7]
Quantitative Data on Fexaramine and Derivatives
The following table summarizes the reported in vitro potency of Fexaramine and several of its key derivatives.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| Fexaramine | FXR | Cell-based Reporter Assay | 25 nM | [2][11] |
| FXR | FRET Coactivator (SRC-1) Recruitment | 255 nM | [2][7] | |
| Fexarine | FXR | Cell-based Reporter Assay | 36 nM | [7] |
| Fexarene | FXR | Cell-based Reporter Assay | 36 nM | [7] |
| LH10 | FXR | Cell-based Reporter Assay | 140 nM (0.14 µM) | [6][8] |
Experimental Protocols
The evaluation of Fexaramine derivatives involves a standardized workflow of in vitro and in vivo experiments to characterize their potency, selectivity, mechanism of action, and therapeutic efficacy.
In Vitro Methodologies
-
Fluorescence Resonance Energy Transfer (FRET)-based Coactivator Recruitment Assay:
-
Objective: To determine if the compound promotes the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC-1).[3]
-
Protocol:
-
A fusion protein of Glutathione S-transferase (GST) and the FXR-LBD is labeled with a donor fluorophore (e.g., Europium).
-
A peptide from the coactivator SRC-1 is labeled with an acceptor fluorophore (e.g., allophycocyanin).[3]
-
The test compound is incubated with the labeled FXR-LBD and SRC-1 peptide.
-
Agonist binding induces a conformational change in the FXR-LBD, promoting its association with the SRC-1 peptide.
-
This proximity allows FRET to occur, and the resulting signal is measured to quantify the interaction and determine the compound's EC50.[3]
-
-
-
Cell-based Transcriptional Reporter Assay:
-
Objective: To measure the ability of a compound to activate FXR-mediated gene transcription in a cellular context.
-
Protocol:
-
A suitable cell line (e.g., HepG2) is co-transfected with an expression vector for FXR and a reporter plasmid.
-
The reporter plasmid contains a luciferase gene under the control of a promoter with FXR response elements.
-
Cells are treated with varying concentrations of the test compound (e.g., Fexaramine derivative).
-
If the compound activates FXR, the receptor binds to the response elements and drives the expression of luciferase.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer. The dose-dependent increase in light emission is used to calculate the EC50.[2]
-
-
-
Target Gene Expression Analysis (qPCR):
-
Objective: To confirm that the compound induces the expression of known endogenous FXR target genes.
-
Protocol:
-
Intestinal (Caco-2) or liver (HepG2) cells are treated with the compound for a specified period.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qPCR) is performed using specific primers for FXR target genes such as SHP, I-BABP, BSEP, and FGF19.[3]
-
The change in gene expression relative to a housekeeping gene is calculated to confirm target engagement.
-
-
In Vivo Methodologies
-
High-Fat Diet (HFD)-Induced Obesity Mouse Model:
-
Objective: To evaluate the therapeutic efficacy of the compound on obesity and related metabolic disorders.[4]
-
Protocol:
-
Mice (e.g., C57BL/6) are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
A cohort of HFD-fed mice is then treated with the test compound via daily oral gavage. A vehicle-treated group serves as a control.
-
Throughout the study, key parameters are monitored: body weight, food intake, fat mass (via EchoMRI or DEXA), and core body temperature.[4]
-
At the end of the treatment period, glucose tolerance and insulin sensitivity tests are performed.
-
Blood and tissues (liver, adipose, intestine) are collected for analysis of circulating lipids, inflammatory cytokines, and gene expression.[4]
-
-
-
Pharmacokinetic and Tissue Distribution Studies:
-
Objective: To confirm the intestine-restricted profile of the compound.
-
Protocol:
-
A single oral dose of the compound is administered to mice.
-
At various time points post-administration, animals are euthanized.
-
Blood and different tissues (e.g., ileum, jejunum, liver, kidney) are collected.[7]
-
The concentration of the compound in plasma and tissue homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Low or undetectable plasma concentrations coupled with high concentrations in the intestinal tissue confirm gut restriction.[7]
-
-
Conclusion
Fexaramine and its next-generation derivatives represent a highly innovative approach to treating metabolic diseases. By selectively activating FXR in the gut, these compounds leverage the natural enterohepatic signaling network to produce systemic benefits on glucose and lipid metabolism while avoiding the side effects that have hindered systemically-acting FXR agonists. The development of derivatives like Fex-3 and LH10, with enhanced potency and intestinal selectivity, underscores the significant therapeutic potential of this drug class. Continued research and human clinical trials will be crucial to translating the promise of these "imaginary meals" into safe and effective therapies for obesity, diabetes, and liver disease.[12]
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. a-novel-intestinal-restricted-fxr-agonist - Ask this paper | Bohrium [bohrium.com]
- 11. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 12. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
Methodological & Application
Fexarine and Fexaramine: In Vitro Application Notes for FXR Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine and its analog Fexarine are potent and selective synthetic agonists of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. As such, FXR has emerged as a significant therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and dyslipidemia. Fexaramine and this compound serve as valuable research tools for investigating the physiological and pathophysiological roles of FXR activation in vitro. These compounds are noted for their high affinity and selectivity for FXR, making them suitable for a range of cell-based assays.[1]
This document provides detailed application notes and experimental protocols for the in vitro use of this compound and its parent compound Fexaramine, focusing on their application in cell-based assays to characterize FXR activation and downstream signaling events.
Quantitative Data Summary
The following table summarizes the in vitro potency of Fexaramine and this compound in activating the Farnesoid X Receptor (FXR). The half-maximal effective concentration (EC50) is a measure of the compound's potency in inducing a response halfway between the baseline and the maximum.
| Compound | Assay Type | EC50 (nM) | Reference |
| Fexaramine | Cell-based Reporter Assay | 25 | [2][3] |
| This compound | Cell-based Reporter Assay | 38 | [2] |
| Fexaramine | FRET-based Coactivator Recruitment | 255 | [2] |
| This compound | FRET-based Coactivator Recruitment | 222 | [2] |
Signaling Pathway
This compound and Fexaramine, as FXR agonists, initiate a signaling cascade that modulates the expression of numerous target genes involved in bile acid and lipid metabolism. Upon binding to FXR in the nucleus, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. Key downstream target genes include the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), and Phospholipid Transfer Protein (PLTP).
Caption: this compound/Fexaramine-mediated FXR signaling pathway.
Experimental Workflow
A typical in vitro experimental workflow to characterize the activity of this compound or Fexaramine involves cell culture, treatment with the compound, and subsequent analysis of FXR activation and downstream gene and protein expression.
Caption: General experimental workflow for in vitro studies.
Detailed Experimental Protocols
Cell Culture and Maintenance
This protocol is suitable for human hepatoma (HepG2) and monkey kidney fibroblast (CV-1) cell lines, both commonly used for FXR-related studies.
Materials:
-
HepG2 (ATCC® HB-8065™) or CV-1 (ATCC® CCL-70™) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) for CV-1 cells
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 dilution) to a new flask with fresh medium.
FXR Reporter Gene Assay
This assay measures the ability of this compound/Fexaramine to activate FXR, which in turn drives the expression of a reporter gene (e.g., luciferase).
Materials:
-
HepG2 or CV-1 cells
-
FXR expression plasmid
-
RXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
This compound/Fexaramine stock solution (in DMSO)
-
White, opaque 96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: The day before transfection, seed cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 4 x 10^4 cells per well in 100 µL of complete growth medium.[2][4][5][6]
-
Transfection: On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. In brief, dilute the plasmids (FXR, RXR, FXRE-luciferase, and normalization control) and the transfection reagent in Opti-MEM®. Incubate to allow complex formation, and then add the complexes to the cells.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound/Fexaramine or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Luciferase Assay: After 24 hours of compound treatment, perform the luciferase assay according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the firefly luciferase activity to the activity of the control reporter. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for measuring the mRNA levels of FXR target genes.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound/Fexaramine stock solution (in DMSO)
-
RNA isolation kit (e.g., RNeasy® Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR® Green qPCR Master Mix
-
qPCR primers for target genes (e.g., SHP, BSEP, MRP2, PLTP, I-BABP) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound/Fexaramine or vehicle control for 24 hours.
-
RNA Isolation: Aspirate the medium and wash the cells with PBS. Lyse the cells directly in the plate and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using SYBR® Green qPCR Master Mix, cDNA, and forward and reverse primers for each target and housekeeping gene. Perform the qPCR in a real-time PCR detection system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of FXR and its downstream targets.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound/Fexaramine stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-SHP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as described for qPCR. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometry analysis using image analysis software to quantify the protein band intensities. Normalize the intensity of the target proteins to a loading control like β-actin.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 16: [HepG2 cells (25,000 cells in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fexarine's Efficacy on FXR Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarine is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Upon activation by ligands such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in various metabolic pathways. A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[6][7]
Given its role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[8][9] this compound, with its high potency and selectivity, is a valuable tool for studying FXR signaling and a potential therapeutic agent.[2][10][11]
These application notes provide detailed protocols for testing the efficacy of this compound on FXR activation in various cell lines, enabling researchers to assess its potency, selectivity, and downstream effects.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound on FXR activation and depends on the specific research question. Below is a summary of commonly used cell lines, their characteristics, and recommended applications.
| Cell Line | Tissue of Origin | Key Characteristics | Recommended Applications |
| HepG2 | Human Liver | Well-differentiated hepatoma cell line; expresses endogenous FXR.[12][13][14] | General screening for FXR activation, studying hepatic target gene expression, and metabolic assays. |
| Huh7 | Human Liver | Human hepatoma cell line; often used for studying liver metabolism and viral hepatitis. | Investigating the effects of this compound on lipid and glucose metabolism in a hepatic context. |
| Primary Human Hepatocytes | Human Liver | Closely mimic in vivo liver physiology. | Gold standard for validating findings from cell lines and for preclinical studies.[15] |
| Caco-2 | Human Intestine | Human colorectal adenocarcinoma cell line that differentiates into enterocyte-like cells.[12] | Studying intestinal FXR activation and its role in nutrient absorption and gut-liver signaling. |
| HT-29 | Human Intestine | Human colorectal adenocarcinoma cell line. | Investigating intestinal-specific FXR target genes and signaling pathways.[16] |
| HEK293T | Human Kidney | Human embryonic kidney cells; high transfection efficiency.[17][18] | Ideal for reporter gene assays to quantify FXR activation due to low endogenous FXR expression. |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess this compound's efficacy on FXR activation.
FXR Reporter Gene Assay
This assay quantifies the ability of this compound to activate FXR by measuring the expression of a reporter gene (e.g., luciferase or beta-lactamase) under the control of an FXRE.
Workflow for FXR Reporter Gene Assay:
Caption: Workflow for the FXR reporter gene assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR and RXR expression plasmids (e.g., pcDNA3.1-FXRα, pcDNA3.1-RXRα)[19]
-
FXRE-luciferase reporter plasmid (e.g., pGL3-FXRE-Luc)[19]
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)[19]
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection:
-
Prepare a DNA master mix containing the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid.
-
Dilute the DNA master mix and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the transfected cells and incubate for 18-24 hours.[17]
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
Quantitative Data for this compound Efficacy:
| Compound | Assay Type | Cell Line | EC50 (nM) | Fold Activation | Reference |
| Fexaramine | FRET Assay | - | 255 | - | [16] |
| This compound | Cell-based Reporter | CV-1 | ~36 | >100-fold | [7][16] |
| GW4064 (Control) | FRET Assay | - | 100 | - | [16] |
| GW4064 (Control) | Cell-based Reporter | CV-1 | ~90 | >100-fold | [7][16] |
Quantitative PCR (qPCR) for FXR Target Gene Expression
This protocol measures the mRNA levels of FXR target genes to confirm that this compound activates the downstream signaling pathway.
Workflow for qPCR Analysis:
Caption: Workflow for qPCR analysis of FXR target genes.
Materials:
-
HepG2 or Caco-2 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP, OSTα, OSTβ, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed HepG2 or Caco-2 cells in 6-well plates. Once confluent, treat with this compound at various concentrations for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes and a housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.[20]
-
Commonly Analyzed FXR Target Genes:
| Gene | Function | Predominant Tissue |
| SHP (NR0B2) | Inhibits bile acid synthesis by repressing CYP7A1.[6][7] | Liver, Intestine |
| BSEP (ABCB11) | Bile salt export pump in hepatocytes.[6][15] | Liver |
| OSTα/OSTβ | Basolateral bile acid transporters.[5][6] | Intestine, Liver |
| FGF19 | Intestinal hormone that regulates bile acid synthesis in the liver.[7] | Intestine |
Western Blot Analysis for FXR and Target Protein Expression
Western blotting is used to detect changes in the protein levels of FXR and its downstream targets following this compound treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against FXR and target proteins (e.g., SHP)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.[12][21]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
FXR Signaling Pathway
The following diagram illustrates the canonical FXR signaling pathway activated by this compound.
Caption: this compound-mediated FXR signaling pathway.
Conclusion
These application notes provide a comprehensive guide for researchers to effectively evaluate the efficacy of this compound on FXR activation. The selection of appropriate cell lines and the implementation of robust experimental protocols, such as reporter gene assays, qPCR, and Western blotting, are crucial for obtaining reliable and reproducible data. The provided protocols and reference data will aid in the characterization of this compound and other FXR agonists, ultimately contributing to the development of novel therapeutics for metabolic diseases.
References
- 1. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on FXR Biology: Promising Therapeutic Target? [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. signosisinc.com [signosisinc.com]
- 14. researchgate.net [researchgate.net]
- 15. Farnesoid X Receptor Induces Murine Scavenger Receptor Class B Type I via Intron Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. FXR luciferase assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Hepatic Deletion of X-Box Binding Protein 1 in FXR Null Mice Leads to Enhanced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Changes of farnesoid X receptor and Takeda G-protein coupled receptor 5 following biliary tract external drainage in hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FXR Polyclonal Antibody (PA1-16822) [thermofisher.com]
Fexarine in NASH Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the administration of fexarine, an intestine-restricted Farnesoid X Receptor (FXR) agonist, in mouse models of non-alcoholic steatohepatitis (NASH). Due to the limited availability of specific data on this compound, this document primarily utilizes data from its close structural and functional analogue, fexaramine (B1672613), as a representative gut-biased FXR agonist.
Introduction
This compound and fexaramine are non-steroidal, non-bile acid FXR agonists with limited systemic bioavailability, leading to a targeted activation of FXR in the intestine. This gut-restricted activation triggers the release of Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19), which then acts as an endocrine hormone to regulate hepatic metabolism. This targeted approach is being investigated as a therapeutic strategy for NASH to achieve metabolic benefits while minimizing the systemic side effects associated with global FXR activation. In mouse models of diet-induced obesity and NASH, intestinal FXR activation has been shown to reduce hepatic steatosis, inflammation, and improve overall metabolic parameters.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies administering the intestine-restricted FXR agonist fexaramine to mouse models of diet-induced obesity, a condition closely related to NASH.
Table 1: Effects of Fexaramine on Body Composition and Serum Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day) | Percent Change | Reference |
| Body Weight Gain (g) | Increase | Reduction | Dose-dependent reduction | [3] |
| Fat Mass | High | Reduced | Significant reduction | [3] |
| Lean Mass | Unchanged | Unchanged | No significant change | [3] |
| Serum Triglycerides (mg/dL) | Elevated | Lowered | Reduction | [3] |
| Serum Cholesterol (mg/dL) | Elevated | Lowered | Reduction | [3] |
| Fasting Insulin (ng/mL) | Elevated | Lowered | Significant reduction | [4] |
| Serum Leptin (ng/mL) | Elevated | Lowered | Reduction | [3] |
| Serum Resistin (ng/mL) | Elevated | Lowered | Reduction | [3] |
Data is compiled from studies using a high-fat diet (HFD) to induce obesity in C57BL/6J mice, with fexaramine administered daily by oral gavage for 5 weeks.
Table 2: Effects of Fexaramine on Gene Expression in Diet-Induced Obese (DIO) Mice
| Gene | Tissue | Vehicle Control | Fexaramine (100 mg/kg/day) | Fold Change | Reference |
| Shp (Small heterodimer partner) | Ileum | Baseline | Increased | Significant Induction | [4][5] |
| Fgf15 (Fibroblast growth factor 15) | Ileum | Baseline | Increased | Significant Induction | [2][5] |
| Ostα (Organic solute transporter alpha) | Ileum | Baseline | Increased | Significant Induction | [5] |
| I-BABP (Ileal bile acid-binding protein) | Ileum | Baseline | Increased | Significant Induction | [1] |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Liver | Baseline | Decreased | Repression | [6] |
| Srebp-1c (Sterol regulatory element-binding protein 1c) | Liver | Elevated | Reduced | Downregulation | [2] |
| Fasn (Fatty acid synthase) | Liver | Elevated | Reduced | Downregulation | [2] |
Gene expression changes were measured by qPCR after daily oral administration of fexaramine for the indicated duration in HFD-fed mice.
Experimental Protocols
Protocol 1: Induction of NASH using a High-Fat Diet (HFD) in Mice
This protocol describes the induction of obesity and hepatic steatosis, key precursors to NASH, using a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control and HFD.
-
Provide the Control group with the standard chow diet.
-
Provide the HFD group with the high-fat diet.
-
Maintain mice on their respective diets for 14-16 weeks to establish the obese and steatotic phenotype.[3][4]
-
Monitor body weight weekly.
Protocol 2: Preparation and Administration of Fexaramine by Oral Gavage
This protocol details the preparation and administration of the intestine-restricted FXR agonist fexaramine.
Materials:
-
Fexaramine powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Appropriately sized syringes
Procedure:
-
Preparation of Fexaramine Solution:
-
Fexaramine is highly insoluble in aqueous solutions.[5]
-
Prepare a stock solution by dissolving fexaramine powder in DMSO.
-
For administration, dilute the DMSO stock solution with PBS to a final DMSO concentration of 0.2%.[5] A common final concentration for fexaramine is 10 mg/mL to achieve a 100 mg/kg dose in a 10 mL/kg gavage volume.
-
The vehicle control solution should be 0.2% DMSO in PBS.[5]
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of fexaramine solution to administer. The typical dosage for fexaramine is between 50-100 mg/kg of body weight.[3][5] The administration volume should not exceed 10 mL/kg.
-
Gently restrain the mouse, ensuring a straight line from the head through the neck and esophagus.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the calculated volume of the fexaramine or vehicle solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes post-administration.
-
Administration is typically performed once daily for the duration of the study (e.g., 3-5 weeks).[3][4]
-
Visualizations
Caption: Experimental workflow for evaluating this compound/fexaramine in a diet-induced mouse model of NASH.
Caption: Intestinal FXR-FGF15 signaling pathway activated by this compound in the context of NASH.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Intestinal-Restricted Activity of Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and glucose control. A key feature of Fexaramine is its intestinal-restricted activity. When administered orally, it is poorly absorbed into the systemic circulation, leading to targeted activation of FXR in the gut. This localized action mimics the natural postprandial activation of intestinal FXR by bile acids. Assessing this gut-restricted activity is crucial for evaluating its therapeutic potential for metabolic diseases while minimizing systemic side effects. This document provides detailed protocols for in vitro and in vivo assessment of Fexaramine's intestinal-restricted activity.
I. In Vitro Assessment of Fexaramine Activity
FXR Reporter Gene Assay
This assay quantitatively measures the ability of Fexaramine to activate FXR in a cell-based system.
Principle: Cells are transiently transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). Activation of FXR by Fexaramine leads to the expression of luciferase, which can be quantified by luminescence.
Protocol:
-
Cell Culture:
-
Culture Human Embryonic Kidney 293T (HEK293T) or Human Hepatocellular Carcinoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Seed cells in a 96-well plate at a density of 4 x 10⁴ cells per well.
-
After 24 hours, transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
For each well, use a mixture of an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Fexaramine Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 0.5% charcoal-stripped FBS.
-
Add Fexaramine at various concentrations (e.g., 0.1 nM to 10 µM) to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064, a known FXR agonist).
-
-
Luciferase Assay:
-
After 24 hours of incubation with Fexaramine, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of FXR activity by dividing the normalized luciferase activity of Fexaramine-treated wells by that of the vehicle-treated wells.
-
Plot the fold induction against the Fexaramine concentration to determine the EC₅₀ value.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of Fexaramine, providing evidence for its gut-restricted nature.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier. The transport of Fexaramine across this monolayer is measured to determine its permeability.
Protocol:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Culture for 19-21 days to allow for spontaneous differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A TEER value >250 Ω·cm² generally indicates good monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
To assess apical to basolateral (A-B) permeability, add Fexaramine (e.g., 10 µM) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add Fexaramine in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of Fexaramine in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
II. In Vivo Assessment of Intestinal-Restricted Activity
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of Fexaramine on metabolic parameters in a model of obesity and to confirm its intestinal-restricted action.
Protocol:
-
Animal Model:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-14 weeks. A control group should be fed a standard chow diet.
-
-
Fexaramine Administration:
-
After the induction of obesity, treat the mice with Fexaramine (e.g., 100 mg/kg body weight) or vehicle (e.g., corn oil) daily for 5-8 weeks via oral gavage.
-
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure body composition (fat and lean mass) using techniques like DEXA or MRI.
-
Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally (i.p.). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a 4-6 hour fast, administer insulin (0.75 U/kg) i.p. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for serum analysis. Harvest tissues such as the intestine (ileum), liver, and white adipose tissue (WAT) for gene expression analysis.
-
Analysis of Target Gene Expression
Objective: To confirm the intestinal-specific activation of FXR by measuring the expression of its target genes.
Protocol:
-
RNA Isolation:
-
Isolate total RNA from the ileum and liver tissues using a suitable RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry to quantify the mRNA levels of FXR target genes.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Actb or Tbp).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 1: Validated qPCR Primer Sequences for Mouse Target Genes
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Fgf15 | GTCGCTCTGAAGACGATTGCCA | CAGTCTTCCTCCGAGTAGCGAA[1] |
| Shp (Nr0b2) | AGGCTCTTCACCAACCAGCAG | TCATGCCAGAGAGCAGATTTG |
| Ibabp (Fabp6) | GCTGGGAGCTGAATGAGGAG | GTCCTCATCCCGGTCATAAGG |
| Actb | CAT TGC TGA CAG GAT GCA GAA GG | TGC TGG AAG GTG GAC AGT GAG G[2] |
| Tbp | AGAACAACAGCCTGCCAGACT | GGGAACTTCACATCACAGCTC |
III. Data Presentation
Table 2: Summary of Fexaramine's Effects on Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg) | % Change |
| Body Weight Gain (g) | ~15 g | ~5 g | ~67% reduction |
| Fat Mass (%) | ~45% | ~30% | ~33% reduction |
| Fasting Glucose (mg/dL) | ~150 | ~120 | ~20% reduction |
| Fasting Insulin (ng/mL) | ~2.5 | ~1.0 | ~60% reduction |
Note: The values presented are approximate and may vary depending on the specific experimental conditions.
Table 3: Relative Gene Expression in Ileum and Liver of DIO Mice Treated with Fexaramine
| Gene | Tissue | Vehicle Control (Fold Change) | Fexaramine (Fold Change) |
| Fgf15 | Ileum | 1 | ~10-fold increase |
| Shp | Ileum | 1 | ~5-fold increase[3] |
| Ibabp | Ileum | 1 | ~8-fold increase |
| Fgf15 | Liver | 1 | No significant change |
| Shp | Liver | 1 | No significant change |
IV. Visualizations
Caption: Fexaramine's Intestinal FXR Signaling Pathway.
Caption: Experimental Workflow for Fexaramine Assessment.
Caption: Fexaramine's Mechanism of Action.
References
Application Notes and Protocols for Fexaramine Treatment in Diet-Induced Obesity Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexaramine, a gut-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for obesity and associated metabolic disorders.[1][2][3] Its mechanism of action is primarily localized to the intestine, minimizing systemic exposure and potential side effects.[1][3][4][5] Oral administration of Fexaramine in diet-induced obese (DIO) animal models has been shown to prevent weight gain, improve glucose homeostasis, and induce the browning of white adipose tissue (WAT).[3][4][5][6] These beneficial effects are achieved without a significant reduction in food intake, highlighting a mechanism based on increased energy expenditure.[3][5]
This document provides a detailed overview of the application of Fexaramine in DIO animal models, including quantitative data from preclinical studies, comprehensive experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Fexaramine treatment in diet-induced obese (DIO) mice as reported in preclinical studies.
Table 1: Effects of Fexaramine on Body Weight and Composition
| Parameter | Control (High-Fat Diet) | Fexaramine-Treated (High-Fat Diet) | Percentage Change | Reference |
| Body Weight Gain | Significant increase | Reduction in weight gain | Prevents diet-induced weight gain | [3][4][5] |
| Total Fat Mass | Increased | Significantly reduced | Reduction in overall fat mass | [3][4] |
| Subcutaneous Adipose Tissue (inguinal) | Increased | Significantly reduced wet weight | Reduced fat deposition | [4] |
| Visceral Adipose Tissue (gonadal and mesenteric) | Increased | Significantly reduced wet weight | Reduced fat deposition | [4] |
Table 2: Metabolic and Endocrine Profile Improvements with Fexaramine
| Parameter | Control (High-Fat Diet) | Fexaramine-Treated (High-Fat Diet) | Effect | Reference |
| Fasting Glucose | Elevated | Reduced | Improved glycemic control | [4] |
| Fasting Insulin (B600854) | Elevated | Reduced | Increased insulin sensitivity | [4] |
| Leptin | Elevated | Reduced | Improved endocrine profile | [4] |
| Resistin | Elevated | Reduced | Improved endocrine profile | [4] |
| Total Cholesterol | Elevated | Reduced | Improved lipid profile | [4] |
| Triglycerides | Variable | No significant change reported | - | [4] |
| Core Body Temperature | Normal | Increased by ~1.5°C | Increased thermogenesis | [3][5] |
Table 3: Effects of Fexaramine on Inflammatory Cytokines
| Cytokine | Control (High-Fat Diet) | Fexaramine-Treated (High-Fat Diet) | Effect | Reference |
| TNFα | Elevated | Reduced | Anti-inflammatory effect | [3] |
| IL-1α | Elevated | Reduced | Anti-inflammatory effect | [3] |
| IL-1β | Elevated | Reduced | Anti-inflammatory effect | [3] |
| IL-17 | Elevated | Reduced | Anti-inflammatory effect | [3] |
| MCP-1 | Elevated | Reduced | Anti-inflammatory effect | [3] |
Signaling Pathways and Mechanisms of Action
Fexaramine's therapeutic effects are initiated by the activation of FXR in the intestine. This triggers a cascade of signaling events that lead to systemic metabolic benefits.
Intestinal FXR-FGF15 Signaling Axis
The primary mechanism involves the activation of intestinal FXR, which induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[3][6] FGF15 then enters the circulation and acts on various tissues, including adipose tissue and the liver, to regulate metabolism.
References
- 1. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Fexarine's Effect on Gene Expression in Intestinal Organoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine, a potent and selective agonist of the Farnesoid X Receptor (FXR), has emerged as a valuable tool for studying metabolic regulation and intestinal physiology.[1][2][3] Notably, Fexaramine exhibits gut-restricted activity, meaning it primarily acts within the intestine with minimal systemic absorption. This characteristic makes it an ideal compound for investigating the specific roles of intestinal FXR activation. Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, provide a physiologically relevant in vitro model to dissect the molecular mechanisms of Fexaramine's action. This document provides detailed protocols for treating intestinal organoids with Fexaramine and subsequently measuring its effects on the expression of key FXR target genes.
Principle and Mechanism of Action
Fexaramine functions as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][4] FXR acts as a sensor for bile acids and, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
In the intestine, FXR activation by Fexaramine triggers a signaling cascade that regulates various physiological processes, including bile acid homeostasis, lipid and glucose metabolism, and maintenance of the intestinal barrier.[6][7] Key downstream target genes in the intestine include:
-
Small Heterodimer Partner (SHP): Atypical nuclear receptor that represses the expression of other nuclear receptors involved in bile acid synthesis.[5][7]
-
Fibroblast Growth Factor 15 (FGF15) in mice / 19 (FGF19) in humans: A hormone secreted from the intestine that signals to the liver to suppress bile acid synthesis.[1][6]
-
Ileal Bile Acid-Binding Protein (IBABP): Facilitates the transport of bile acids within enterocytes.[8][9]
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): A basolateral transporter responsible for the efflux of bile acids from enterocytes into the portal circulation.[10]
By measuring the changes in the mRNA levels of these target genes following Fexaramine treatment, researchers can quantify the compound's agonistic activity and elucidate its impact on intestinal gene regulation.
Data Presentation: Expected Gene Expression Changes
The following table summarizes the anticipated changes in the expression of key FXR target genes in intestinal organoids following treatment with Fexaramine.
| Target Gene | Gene Symbol (Human) | Function | Expected Change in Expression |
| Small Heterodimer Partner | NR0B2 | Transcriptional repressor of bile acid synthesis genes | Upregulation |
| Fibroblast Growth Factor 19 | FGF19 | Endocrine regulator of bile acid synthesis | Upregulation |
| Ileal Bile Acid-Binding Protein | FABP6 | Intracellular bile acid transport | Upregulation |
| Organic Solute Transporter alpha | SLC51A | Basolateral bile acid efflux | Upregulation |
| Organic Solute Transporter beta | SLC51B | Basolateral bile acid efflux | Upregulation |
Experimental Protocols
I. Culture and Maintenance of Human Intestinal Organoids
This protocol outlines the basic steps for the culture and maintenance of human intestinal organoids derived from adult stem cells.
Materials:
-
Basement Membrane Extract (BME), growth factor reduced[1]
-
Advanced DMEM/F12 medium[1]
-
Wnt3a-conditioned medium[1]
-
R-spondin1-conditioned medium[1]
-
Noggin-conditioned medium
-
Human Epidermal Growth Factor (EGF)
-
N-acetylcysteine[2]
-
Nicotinamide
-
B27 supplement
-
A83-01 (TGF-β type I receptor inhibitor)
-
SB202190 (p38 MAPK inhibitor)
-
Y-27632 (ROCK inhibitor, for passaging)
-
24-well tissue culture-treated plates[1]
Procedure:
-
Thaw BME on ice. Pre-warm a 24-well plate at 37°C.[1]
-
Prepare complete organoid growth medium by supplementing Advanced DMEM/F12 with Wnt3a, R-spondin1, and Noggin conditioned media, EGF, N-acetylcysteine, Nicotinamide, B27, A83-01, and SB202190.
-
Collect organoids from existing cultures by disrupting the BME domes with cold medium and centrifuging at a low speed (e.g., 200 x g for 5 minutes).[1]
-
Resuspend the organoid pellet in a small volume of fresh growth medium.
-
Mix the organoid suspension with BME at a 1:2 ratio (organoid suspension:BME).
-
Carefully dispense 50 µL domes of the BME-organoid mixture into the center of the pre-warmed wells.
-
Polymerize the BME domes by incubating the plate at 37°C for 10-15 minutes.
-
Gently add 500 µL of complete organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting the organoids and replating as described above. Add Y-27632 to the medium for the first 2 days after passaging to improve survival.
II. Treatment of Intestinal Organoids with Fexaramine
This protocol describes how to treat established intestinal organoid cultures with Fexaramine.
Materials:
-
Established intestinal organoid cultures (Day 5-7 after passaging)
-
Fexaramine stock solution (e.g., 10 mM in DMSO)
-
Complete organoid growth medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare working solutions of Fexaramine in complete organoid growth medium. A typical final concentration range for Fexaramine is 1-10 µM. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Fexaramine concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add 500 µL of the Fexaramine-containing medium or vehicle control medium to the respective wells.
-
Incubate the organoids for the desired treatment duration. A common time course is 6, 12, or 24 hours to capture transcriptional changes.
-
At the end of the incubation period, proceed immediately to RNA isolation.
III. RNA Isolation from Intestinal Organoids
This protocol details the extraction of total RNA from treated organoids.
Materials:
-
Treated intestinal organoid cultures
-
Cell recovery solution (optional, for BME removal)[5]
-
Phosphate-Buffered Saline (PBS), ice-cold[11]
-
TRIzol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit)[6][10]
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
Procedure:
-
Place the 24-well plate on ice.
-
Aspirate the medium from each well.
-
Add 1 mL of ice-cold PBS to each well to wash the organoids and help depolymerize the BME. Pipette gently to dislodge the domes.[11]
-
Transfer the organoid suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[6]
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
Add 1 mL of TRIzol reagent to the pellet and lyse the organoids by pipetting up and down.
-
Proceed with RNA isolation according to the TRIzol manufacturer's protocol or the instructions of your chosen RNA isolation kit.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
IV. Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes the measurement of target gene expression using reverse transcription qPCR.
Materials:
-
Isolated total RNA
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)[10]
-
Primers for target genes (SHP, FGF19, FABP6, SLC51A, SLC51B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[10]
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for a specific gene, and diluted cDNA.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between Fexaramine-treated and vehicle control samples, normalized to the housekeeping gene.[12]
Visualizations
Caption: Fexaramine-activated FXR signaling pathway in intestinal cells.
Caption: Experimental workflow for measuring Fexaramine's effect.
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. Drivers of transcriptional variance in human intestinal epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precanmed.eu [precanmed.eu]
- 6. Organoid RNA Extraction [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. resources.huborganoids.nl [resources.huborganoids.nl]
- 9. mdpi.com [mdpi.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Fexaramine In Vivo Efficacy: Technical Support Center
Disclaimer: The information provided in this guide pertains to Fexaramine (B1672613) , a potent and selective farnesoid X receptor (FXR) agonist. The term "Fexarine" is not commonly found in scientific literature, and it is presumed to be a misspelling of Fexaramine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo efficacy of Fexaramine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fexaramine?
A1: Fexaramine is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] When administered orally, Fexaramine exhibits gut-restricted activity, meaning it primarily activates FXR in the intestines with minimal absorption into the systemic circulation.[1][4][5][6] This targeted action is a key feature of its therapeutic potential.
Q2: What are the expected in vivo effects of orally administered Fexaramine in mouse models?
A2: In preclinical mouse models, oral Fexaramine has been demonstrated to produce several metabolic benefits, including:
-
Improved insulin (B600854) sensitivity.[3]
-
Induction of "browning" in white adipose tissue and an increase in body temperature, signaling a rise in metabolism.[6][7]
-
Strengthening of the gut's mucosal barrier.[3]
-
Stimulation of intestinal fibroblast growth factor 15 (FGF15) production.[1]
Q3: Why is Fexaramine considered "gut-restricted"?
A3: Fexaramine is poorly absorbed into the bloodstream after oral administration.[5][8] Its effects are therefore largely confined to the gastrointestinal tract, where it activates FXR and triggers downstream signaling pathways. This minimizes the risk of systemic side effects that can be associated with other FXR agonists that enter the circulation.[5]
Q4: Does the route of administration matter?
A4: Absolutely. The route of administration is critical for determining Fexaramine's site of action.
-
Oral (PO) administration leads to gut-restricted effects.[4][8]
-
Intraperitoneal (IP) injection bypasses the gut-restriction and leads to systemic exposure, activating FXR in organs like the liver and kidneys.[4][8] Researchers must use the appropriate route based on their experimental goals.
Troubleshooting Guide: Lack of In Vivo Efficacy
This guide addresses common issues encountered during in vivo experiments with Fexaramine.
Issue 1: No significant effect on body weight or metabolic parameters after oral administration.
| Possible Cause | Troubleshooting Step |
| Improper Formulation/Solubility | Fexaramine is highly insoluble in aqueous solutions.[9] Ensure it is properly dissolved before administration. A common method involves dissolving Fexaramine in DMSO and then diluting it with a vehicle like PBS.[9] Inconsistent suspension can lead to inaccurate dosing. |
| Incorrect Dosage | Verify the dosage against established protocols. Studies in mice have successfully used oral doses ranging from 50 mg/kg to 100 mg/kg per day.[8][9] |
| Suboptimal Route of Administration | Confirm that the administration route is oral gavage for gut-restricted metabolic effects. |
| Influence of Gut Microbiota | The composition of the gut microbiota can blunt Fexaramine's efficacy. Consider co-housing experimental animals to normalize microbiota or, if appropriate for the study design, using a short course of antibiotics, which has been shown to restore Fexaramine's metabolic benefits.[9] |
| Duration of Treatment | Ensure the treatment period is sufficient. Many studies report effects after several weeks of daily administration (e.g., 5 weeks).[6][8] |
Issue 2: No induction of FXR target genes (e.g., SHP, FGF15) in the liver.
| Possible Cause | Troubleshooting Step |
| Expected Outcome of Oral Dosing | This is the expected result of proper oral administration. Fexaramine is gut-restricted and should not significantly activate FXR targets in the liver.[4][8] |
| Verification of Gut-Specific Action | To confirm Fexaramine is active, measure the expression of FXR target genes like Nr0b2 (encoding SHP) and Fgf15 in the ileum, where they should be robustly induced.[4] |
| Desire for Systemic Effects | If hepatic or systemic FXR activation is the goal, the route of administration must be changed from oral (PO) to intraperitoneal (IP) injection.[4][8] |
Issue 3: High variability in results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Due to Fexaramine's poor solubility, ensure the formulation is a homogenous suspension and is well-mixed before each gavage to deliver a consistent dose. |
| Differences in Gut Microbiota | As noted, variations in gut bacteria between animals can lead to different responses.[9] Consider experimental designs that account for or normalize the microbiome. |
| Gavage Technique | Ensure proper oral gavage technique to confirm the full dose is delivered to the stomach and not regurgitated. |
Quantitative Data Summary
Table 1: Summary of Fexaramine Dosage and Effects in Mice
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | References |
| Typical Dosage | 50-100 mg/kg/day | 100 mg/kg/day | [4][8][9] |
| Primary Site of Action | Intestine | Systemic (Liver, Kidney, Intestine) | [4][8] |
| Effect on Body Weight (DIO models) | Decreased | Not the primary route for this endpoint | [4][6] |
| Induction of Nr0b2 (SHP) in Liver | No significant induction | Robust induction | [4][8] |
| Induction of Nr0b2 (SHP) in Ileum | Robust induction | Robust induction | [4] |
| Bioavailability | Very low / Poorly absorbed | High systemic exposure | [5][8] |
Experimental Protocols
Protocol: Preparation and Oral Administration of Fexaramine in Mice
This protocol is a general guideline and should be adapted to specific experimental needs.
-
Materials:
-
Fexaramine powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Appropriately sized syringes
-
-
Preparation of Dosing Solution (for a 100 mg/kg dose):
-
Calculation: For a 25g mouse, the required dose is 2.5 mg. If the gavage volume is 100 µL (0.1 mL), the final concentration needs to be 25 mg/mL.
-
Solubilization: Weigh the required amount of Fexaramine. First, dissolve the Fexaramine powder in a small volume of DMSO. Fexaramine is highly insoluble in water, so this initial step is critical.[9]
-
Dilution: Once fully dissolved in DMSO, add the vehicle (e.g., PBS) to reach the final desired concentration and volume. The final concentration of DMSO should be kept low (e.g., <5%) and consistent across all treatment groups, including the vehicle control.
-
Mixing: Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the Fexaramine suspension into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
-
Administer daily for the duration of the study as required by the experimental design.[8]
-
Visualizations
Signaling Pathways and Workflows
Caption: Gut-restricted signaling pathway of oral Fexaramine.
Caption: A typical experimental workflow for an in vivo Fexaramine study.
Caption: Troubleshooting decision tree for Fexaramine efficacy issues.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 7. Fexaramine - LKT Labs [lktlabs.com]
- 8. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine Dosage Optimization for Maximal Intestinal FXR Activation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fexaramine dosage to achieve maximal intestinal Farnesoid X Receptor (FXR) activation.
Frequently Asked Questions (FAQs)
Q1: What is Fexaramine and how does it work?
Fexaramine is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the intestine and liver.[1][2] Unlike endogenous bile acids, Fexaramine is designed to be poorly absorbed into the systemic circulation when administered orally, thus restricting its primary activity to the gastrointestinal tract.[3][4] Upon entering intestinal epithelial cells, Fexaramine binds to FXR, leading to a conformational change in the receptor. This activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5] Key intestinal target genes include Small Heterodimer Partner (SHP), Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19), and Intestinal Bile Acid-Binding Protein (I-BABP).[1][6][7]
Q2: What is the optimal oral dosage of Fexaramine for intestinal FXR activation in mice?
The optimal oral dosage in mice typically ranges from 10 mg/kg to 100 mg/kg daily.[2][8] Studies have shown that a 100 mg/kg oral dose of Fexaramine effectively induces the expression of FXR target genes, such as SHP, in the intestine without significant activation in the liver or kidneys.[2] However, the ideal dosage can depend on the specific mouse strain, diet, and experimental endpoint. A dose-response study is recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare Fexaramine for in vitro and in vivo studies?
Fexaramine is a lipophilic compound with poor aqueous solubility.
-
In Vitro Studies: For cell-based assays, Fexaramine is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] This stock solution is then further diluted in culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
In Vivo Studies: For oral gavage in mice, Fexaramine can be suspended in a vehicle such as corn oil or a solution of 1% methylcellulose.[2] It is important to ensure a homogenous suspension before each administration.
Q4: Which intestinal cell lines are suitable for studying Fexaramine's effects?
Human colon adenocarcinoma cell lines such as Caco-2 and LS174T are commonly used models for studying intestinal FXR activation.[9][10] Caco-2 cells can differentiate into a polarized monolayer that mimics the intestinal epithelium, while LS174T cells are known to express high levels of MUC2, a key component of the intestinal mucus layer.[9][10] It is advisable to confirm FXR expression levels in your chosen cell line.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no induction of FXR target genes (e.g., SHP, FGF19) in intestinal cell lines. | 1. Low FXR expression in cells: The cell line may have low endogenous FXR expression. 2. Fexaramine degradation: The compound may have degraded due to improper storage or handling. 3. Suboptimal Fexaramine concentration: The concentration used may be too low to elicit a response. 4. Cell culture conditions: High serum concentrations in the media can sometimes interfere with nuclear receptor activation. 5. Incorrect measurement timing: The time point for measuring gene expression may be too early or too late. | 1. Verify FXR expression: Confirm FXR mRNA and protein levels in your cell line using qPCR and Western blot. Consider transfecting cells with an FXR expression vector if endogenous levels are insufficient. 2. Use fresh Fexaramine: Prepare fresh stock solutions from a reputable supplier. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Perform a dose-response curve: Test a range of Fexaramine concentrations (e.g., 10 nM to 10 µM) to determine the optimal dose for your cell line. 4. Optimize serum concentration: Try reducing the serum concentration in your culture medium during Fexaramine treatment. 5. Conduct a time-course experiment: Measure target gene expression at multiple time points (e.g., 6, 12, 24 hours) after Fexaramine treatment to identify the peak induction time. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inhomogeneous Fexaramine solution: Poor mixing of the compound in the culture medium. 3. Edge effects in the culture plate: Evaporation from wells on the edge of the plate can concentrate solutes. | 1. Ensure uniform cell seeding: Use a reputable cell counting method and ensure a single-cell suspension before plating. 2. Thoroughly mix Fexaramine: Vigorously vortex or pipette the Fexaramine-containing medium before adding it to the cells. 3. Minimize edge effects: Avoid using the outermost wells of the culture plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity. |
In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Systemic FXR activation observed after oral Fexaramine administration. | 1. Incorrect gavage technique: Accidental administration into the lungs or leakage into the systemic circulation. 2. High dosage: An excessively high dose may lead to some systemic absorption. 3. Compromised gut barrier: The animal model may have a pre-existing condition that increases intestinal permeability. | 1. Refine gavage technique: Ensure proper training and technique for oral gavage to minimize stress and prevent misadministration.[11][12] 2. Optimize dosage: If systemic effects are observed, consider reducing the Fexaramine dosage. 3. Assess gut barrier integrity: If a compromised gut barrier is suspected, perform an intestinal permeability assay (e.g., FITC-dextran assay). |
| High mortality or signs of distress in mice after oral gavage. | 1. Esophageal injury: Trauma caused by the gavage needle. 2. Aspiration: Accidental administration of the vehicle or Fexaramine into the lungs. 3. Stress from handling and restraint. | 1. Use appropriate gavage needles: Use ball-tipped, flexible gavage needles appropriate for the size of the mouse. 2. Proper restraint and technique: Ensure mice are properly restrained to prevent movement and injury during gavage.[11] 3. Habituate animals: Acclimatize the mice to handling and the gavage procedure with vehicle administration before starting the actual experiment. Consider using a less stressful alternative to gavage if possible.[9] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Fexaramine
| Parameter | Value | Assay | Cell System | Reference |
| EC50 | 25 nM | Cell-based reporter assay | CV-1 cells transfected with murine FXR and human RXR | [1] |
| EC50 | ~255 nM | FRET-based coactivator (SRC-1) binding assay | N/A | [5] |
Table 2: In Vivo Oral Dosages of Fexaramine in Mice and Observed Intestinal Effects
| Dosage | Mouse Model | Duration | Key Intestinal Findings | Reference |
| 100 mg/kg/day | C57BL/6J | 5 days | Robust induction of SHP in the intestine. | [2] |
| 100 mg/kg/day | Diet-induced obese C57BL/6J | 5 weeks | Reduced weight gain and improved metabolic parameters. | [4] |
| 50 mg/kg/day | Wild-type C57BL/6J | 7-9 days | Significant induction of ileum FXR target genes (Tgr5, Shp, Fgf15, Ostα, and Ostβ). | [6] |
| 5 mg/kg/day | High-fat diet-fed C57Bl/6 | 3 weeks | Increased ileal gene expression of Fxr-Fgf15. | [8] |
Experimental Protocols
Protocol 1: In Vitro FXR Activation using qPCR
-
Cell Culture: Plate intestinal cells (e.g., Caco-2) in a 12-well plate and grow to 80-90% confluency.
-
Fexaramine Preparation: Prepare a 10 mM stock solution of Fexaramine in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the growth medium from the cells and replace it with the Fexaramine-containing medium or vehicle control. Incubate for 12-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers specific for FXR target genes (e.g., SHP, FGF19) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: In Vivo Fexaramine Administration and Tissue Collection
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fexaramine Preparation: Prepare a suspension of Fexaramine in the chosen vehicle (e.g., corn oil) at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 0.2 mL).
-
Oral Gavage: Administer the Fexaramine suspension or vehicle control to the mice via oral gavage once daily for the desired duration of the study.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice. For intestinal tissue, carefully excise the small intestine, flush with cold PBS, and divide it into duodenum, jejunum, and ileum. Snap-freeze the tissues in liquid nitrogen and store them at -80°C for later analysis (e.g., RNA or protein extraction). Liver and kidney tissues can also be collected to assess systemic effects.
-
Pharmacodynamic Analysis: Analyze the expression of FXR target genes in the intestinal segments and other collected tissues using qPCR or Western blotting.
Visualizations
Caption: FXR Signaling Pathway Activation by Fexaramine.
Caption: In Vitro Experimental Workflow for Fexaramine.
Caption: Troubleshooting Workflow for In Vitro Experiments.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fexaramine - LKT Labs [lktlabs.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Graphviz dot example - sokiza [sokiza.weebly.com]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Mitigating potential toxicity of long-term Fexarine administration
A-Z to Mitigating Potential Long-Term Fexaramine Toxicity in Preclinical Research
Disclaimer: The following information is intended for research and drug development professionals. Fexaramine is an investigational compound and not approved for human use. The potential toxicities discussed are based on preclinical studies and clinical trials of other drugs in the same class (FXR agonists).
Frequently Asked Questions (FAQs)
Q1: What is Fexaramine and what is its primary mechanism of action?
A1: Fexaramine is an orally administered, gut-restricted agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] Unlike other FXR agonists, Fexaramine is designed for minimal systemic absorption, localizing its activity to the intestines.[4] Its primary mechanism involves binding to and activating FXR in the intestinal epithelial cells. This activation leads to the induction of Fibroblast Growth Factor 15 (FGF15) in mice and its human ortholog, FGF19, which then enters the bloodstream and signals to the liver to regulate bile acid synthesis and metabolism.[3]
Q2: What are the primary potential long-term toxicities associated with Fexaramine administration?
A2: As a gut-restricted compound, Fexaramine is expected to have a more favorable safety profile with limited systemic toxicity compared to other FXR agonists.[4] However, based on the class effects of FXR agonists, the primary potential long-term toxicities to monitor include:
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Pruritus (Itching): This is the most commonly reported adverse effect in clinical trials of systemic FXR agonists.[5][6][7]
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Alterations in Lipid Profile: Changes in serum lipids, specifically a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL) cholesterol, have been observed with other FXR agonists.[7]
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Gastrointestinal Issues: While Fexaramine's action is localized to the gut, monitoring for any adverse gastrointestinal effects is prudent.
Q3: How does Fexaramine's gut-restricted nature mitigate toxicity?
A3: By limiting its absorption into the bloodstream, Fexaramine primarily activates FXR in the intestine. This targeted engagement is believed to reduce the risk of systemic side effects that can occur when FXR is activated in other organs like the liver.[4] This approach aims to harness the beneficial metabolic effects of intestinal FXR activation while minimizing off-target effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Weight Loss in Animals | - High dose of Fexaramine- Altered gut microbiome- Underlying health issues in the animal model | - Review and potentially lower the administered dose.- Monitor food and water intake daily.- Perform a thorough health assessment of the animals.- Consider a study to analyze changes in the gut microbiome. |
| High Variability in Serum FGF15/19 Levels | - Inconsistent timing of sample collection relative to dosing- Circadian rhythm effects on FGF15/19 expression- Improper sample handling and storage | - Standardize the time of day for both dosing and blood collection.- Ensure consistent fasting or feeding state of the animals before sample collection.- Follow a strict protocol for plasma/serum separation and storage at -80°C. |
| No Significant Change in Metabolic Parameters | - Insufficient dose of Fexaramine- Poor formulation or oral bioavailability- Resistance to FXR agonism in the specific animal model | - Perform a dose-response study to determine the optimal effective dose.- Verify the stability and solubility of the Fexaramine formulation.- Confirm FXR expression in the intestinal tissue of the animal model. |
| Skin Lesions or Excessive Scratching | - Pruritus induced by Fexaramine | - Implement a behavioral assessment for pruritus (see Experimental Protocol section).- Consider co-administration of an anti-pruritic agent in a separate study arm to investigate mitigation, but be aware of potential confounding effects. |
Quantitative Data on Potential Toxicities of FXR Agonists
The following tables summarize quantitative data on pruritus and lipid changes from clinical trials of other systemic FXR agonists, Obeticholic Acid and Cilofexor. This data is provided as a reference for the potential class effects of FXR agonism.
Table 1: Incidence of Pruritus in Clinical Trials of FXR Agonists
| FXR Agonist | Study Population | Dosage | Incidence of Pruritus | Placebo Incidence | Discontinuation due to Pruritus |
| Obeticholic Acid | Primary Biliary Cholangitis | 5-10 mg/day (titrated) | 56%[5] | 38%[5] | 1%[5] |
| Obeticholic Acid | Primary Biliary Cholangitis | 10 mg/day | 68%[5] | 38%[5] | 10%[5] |
| Cilofexor | Non-alcoholic Steatohepatitis | 30 mg/day | 4% (moderate to severe)[8] | 4%[8] | Not Reported |
| Cilofexor | Non-alcoholic Steatohepatitis | 100 mg/day | 14% (moderate to severe)[8] | 4%[8] | Not Reported |
Table 2: Changes in Lipid Profile in Clinical Trials of FXR Agonists
| FXR Agonist | Study Population | Dosage | Change in LDL Cholesterol | Change in HDL Cholesterol |
| Obeticholic Acid | Primary Sclerosing Cholangitis | 5-10 mg/day | Not Reported | Not Reported |
| Cilofexor | Primary Sclerosing Cholangitis | 30 mg/day | Not Reported | Not Reported |
| Cilofexor | Primary Sclerosing Cholangitis | 100 mg/day | Not Reported | Not Reported |
| Tropifexor | Healthy Obese Volunteers | 30 µ g/day | No significant change vs. placebo | No significant change vs. placebo |
Experimental Protocols
Behavioral Assessment of Pruritus in Mice
Objective: To quantify scratching behavior as an indicator of pruritus.
Materials:
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Video recording equipment (e.g., high-definition cameras)[5]
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Observation chambers (e.g., clear plexiglass cylinders)[5]
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Syringes for Fexaramine administration
-
Timer
Methodology:
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Acclimation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.[9]
-
Administration: Administer Fexaramine orally at the desired dose.
-
Observation: Place the mouse in the observation chamber immediately after dosing.
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Recording: Record the behavior of each mouse for a predefined period (e.g., 30-60 minutes).[5]
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Scoring: A trained observer, blinded to the treatment groups, should retrospectively analyze the videos. A "scratching bout" is defined as one or more rapid movements of the hind paw directed towards the head, neck, or trunk, ending with the paw being returned to the floor or licked. Count the total number of scratching bouts for each animal.
Serum Lipid Profile Analysis
Objective: To measure levels of total cholesterol, HDL, LDL, and triglycerides in serum.
Materials:
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Blood collection tubes (e.g., serum separator tubes)
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Centrifuge
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Automated clinical chemistry analyzer
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Commercially available reagent kits for total cholesterol, HDL, LDL, and triglycerides
Methodology:
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Sample Collection: Collect blood from animals via a suitable method (e.g., retro-orbital sinus, cardiac puncture) after an overnight fast.[10]
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Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.[11]
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Analysis: Transfer the serum to a new tube and perform the analysis on an automated chemistry analyzer according to the manufacturer's instructions for the specific lipid panel reagents.[10][11]
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LDL Calculation: If direct LDL measurement is not available, it can be calculated using the Friedewald equation (for values in mg/dL): LDL = Total Cholesterol - HDL - (Triglycerides / 5). Note that this equation is not valid for triglyceride levels > 400 mg/dL.
Liver Function Tests (ALT, AST, ALP)
Objective: To assess potential hepatotoxicity by measuring key liver enzymes in the serum.
Materials:
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Blood collection and serum separation supplies (as above)
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Automated clinical chemistry analyzer
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Commercially available reagent kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP)
Methodology:
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Sample Preparation: Collect and process blood to obtain serum as described for the lipid profile analysis.
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Analysis: Analyze the serum samples for ALT, AST, and ALP activity using an automated chemistry analyzer and the corresponding reagent kits, following the manufacturer's protocols.[12][13] The assays are typically enzymatic rate assays that measure the change in absorbance over time.
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Data Interpretation: Compare the enzyme levels of the Fexaramine-treated groups to the vehicle control group. A significant elevation in ALT and AST is indicative of hepatocellular injury, while a significant increase in ALP may suggest cholestasis.[14]
Visualizations
FXR Signaling Pathway in the Intestine
Caption: Intestinal FXR activation by bile acids induces FGF15/19, which signals to the liver.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing potential toxicity of long-term Fexaramine administration in mice.
References
- 1. Fexaramine - LKT Labs [lktlabs.com]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. k-assay.com [k-assay.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. The Bile Acid Sensor FXR Is Required for Immune-Regulatory Activities of TLR-9 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A behavioral assay for measuring acute itch in mice [protocols.io]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fexaramine Technical Support Center: Research & Development
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fexaramine (B1672613). The information is presented in a question-and-answer format to directly address potential challenges in experimental design and execution, with a focus on its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Fexaramine and what is its primary mechanism of action?
Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2][3] As an FXR agonist, Fexaramine plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2][4] It is considered an "intestine-restricted" or "gut-restricted" compound, meaning it is designed to act locally in the gastrointestinal tract with minimal absorption into the systemic circulation.[3][5][6]
Q2: Why is the systemic oral bioavailability of Fexaramine reported to be low?
The low systemic oral bioavailability of Fexaramine is an intentional design feature. The compound is poorly absorbed from the gastrointestinal tract, which confines its FXR agonist activity primarily to the intestines.[3][6] This gut-restriction is advantageous for therapeutic applications targeting intestinal FXR signaling, as it minimizes the potential for systemic side effects.[6][7] Upon oral administration in preclinical models, Fexaramine has been shown to activate FXR target genes in the intestine without significantly affecting those in the liver or kidneys.[8][9]
Q3: What are the known physicochemical properties of Fexaramine relevant to its formulation?
Fexaramine's solubility is a key consideration for its formulation. It is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[10] For in vivo studies in mice, Fexaramine is often dissolved in DMSO and then diluted for administration via oral gavage.[11]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in in vivo experiments after oral administration of Fexaramine.
-
Possible Cause 1: Poor solubility and precipitation in aqueous vehicles.
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Solution: Fexaramine is sparingly soluble in water.[10] Ensure that the formulation maintains Fexaramine in a solubilized state. For preclinical studies, dissolving Fexaramine in a small amount of DMSO before diluting with an appropriate aqueous vehicle (like PBS) is a common practice.[11] However, be mindful of the final DMSO concentration to avoid vehicle-induced toxicity.
-
-
Possible Cause 2: Variable intestinal absorption.
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Solution: Given its inherently low permeability and gut-restricted nature, even small variations in formulation or gastrointestinal conditions can lead to inconsistent systemic exposure (if any is expected). For experiments where some systemic exposure is desired (though not the primary design of the molecule), consider co-administration with absorption enhancers, though this is not a standard application for Fexaramine.
-
-
Possible Cause 3: Misunderstanding the gut-restricted nature of the compound.
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Solution: It is critical to recognize that Fexaramine is designed for local action in the gut.[6] Experiments designed to measure systemic effects should be interpreted with caution. The primary endpoints for Fexaramine's activity are typically changes in gut-specific biomarkers (e.g., FGF15/19 expression) and downstream metabolic effects, rather than high plasma concentrations of the drug itself.[6][12]
-
Strategies to Potentially Enhance Systemic Exposure of Fexaramine for Research Purposes
While Fexaramine is designed to be gut-restricted, some research applications may require achieving measurable systemic concentrations. The following are general formulation strategies that could be explored to enhance the oral bioavailability of poorly permeable compounds. Note: These are general approaches and have not been specifically validated for Fexaramine in published literature.
Table 1: Potential Formulation Strategies to Enhance Systemic Exposure of Fexaramine
| Strategy | Principle | Key Excipients/Methods |
| Lipid-Based Formulations | Improve solubility and take advantage of lipid absorption pathways. | Self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs). |
| Amorphous Solid Dispersions | Enhance dissolution rate by preventing the drug from crystallizing. | Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) glycol (PEG). |
| Permeation Enhancers | Temporarily alter the intestinal barrier to allow for increased drug passage. | Capric acid, sodium caprate, bile salts. |
Experimental Protocols
Protocol 1: Preparation of Fexaramine for Oral Gavage in Mice
This protocol is adapted from preclinical studies investigating the effects of Fexaramine.
-
Materials:
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Fexaramine powder
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Dimethyl sulfoxide (DMSO), sterile
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Phosphate-buffered saline (PBS), sterile
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Sterile microcentrifuge tubes
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Vortex mixer
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Oral gavage needles
-
-
Procedure:
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Calculate the required amount of Fexaramine based on the desired dose (e.g., 50-100 mg/kg) and the number and weight of the animals.
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Weigh the Fexaramine powder and place it in a sterile microcentrifuge tube.
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Add a minimal amount of DMSO to dissolve the Fexaramine completely. Vortex gently to ensure full dissolution.
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Slowly add the sterile PBS to the DMSO-Fexaramine solution to reach the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
Vortex the final solution gently before each administration to ensure homogeneity.
-
Administer the solution to the mice via oral gavage at the calculated volume.
-
Signaling Pathways and Experimental Workflows
Fexaramine's Mechanism of Action: FXR Signaling Pathway
Fexaramine acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Caption: Fexaramine activates the FXR signaling cascade.
Experimental Workflow: Assessing Oral Bioavailability
A general workflow for determining the oral bioavailability of a research compound like Fexaramine would involve both intravenous and oral administration to compare plasma concentration profiles.
Caption: Workflow for determining absolute oral bioavailability.
References
- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 5. Fexaramine - LKT Labs [lktlabs.com]
- 6. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 8. mdpi.com [mdpi.com]
- 9. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fexaramine - Wikipedia [en.wikipedia.org]
Overcoming challenges in synthesizing Fexarine for laboratory use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the laboratory synthesis of Fexarine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Verify reaction temperature and time as per the protocol.- Use fresh reagents and solvents. |
| Degradation of starting material or product | - Check the stability of all compounds under the reaction conditions.- Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Inefficient purification | - Optimize the purification method (e.g., column chromatography solvent system, HPLC gradient).- Ensure the chosen purification method is suitable for the scale of the reaction. | |
| Presence of Impurities in Final Product | Incomplete reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials. |
| Side reactions | - Adjust reaction conditions (e.g., temperature, concentration) to minimize the formation of byproducts.[1] | |
| Contamination from reagents or solvents | - Use high-purity reagents and solvents.[2] | |
| Degradation during workup or purification | - Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | |
| Difficulty in Product Purification | Product co-elutes with impurities | - Optimize the chromatographic conditions (e.g., change the stationary phase, solvent system, or gradient).- Consider a different purification technique (e.g., recrystallization, preparative HPLC). |
| Product is unstable on silica (B1680970) gel | - Use an alternative stationary phase like alumina (B75360) or a bonded phase (e.g., C18).- Minimize the time the compound spends on the column. | |
| Inconsistent Results Between Batches | Variation in starting material quality | - Source starting materials from a reliable supplier and check for batch-to-batch consistency. |
| Fluctuations in reaction conditions | - Carefully control all reaction parameters, including temperature, stirring speed, and addition rates. | |
| Moisture or air sensitivity | - Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic approach for this compound?
A1: While a specific, detailed protocol for this compound is not widely published, a plausible approach involves a multi-step synthesis. This could include a Friedel-Crafts acylation followed by a condensation reaction to build the core structure. The final steps would likely involve modifications to introduce the required functional groups. The synthesis of structurally similar compounds, such as Fexofenadine (B15129) analogues, often employs these types of reactions.[3][4]
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. Staining with appropriate reagents (e.g., potassium permanganate, UV light) can help visualize the starting materials, intermediates, and the final product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the conversion of reactants and the formation of the desired product and byproducts.
Q3: What are the best practices for purifying this compound?
A3: Column chromatography on silica gel is a common method for purifying organic compounds like this compound. The choice of solvent system (eluent) is crucial and should be optimized using TLC to achieve good separation between the product and any impurities. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5] Reverse-phase HPLC with a C18 column is often effective for the purification of pharmaceutical compounds.[2][6][7]
Q4: What are some common impurities that might be observed in this compound synthesis?
A4: Impurities can arise from various sources, including starting materials, intermediates, byproducts, and degradation products.[1][8] Common organic impurities could include unreacted starting materials, products of side reactions (e.g., over-alkylation, incomplete hydrolysis), or isomers of this compound. Inorganic impurities may originate from reagents, catalysts, or solvents.[2]
Q5: How should I store this compound to ensure its stability?
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: FXR Signaling Pathway
This compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[10][11][12] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
References
- 1. Side effects of fexofenadine - NHS [nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fexarine vs. GW4064: A Comparative Guide to In Vitro FXR Activation
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its role in various metabolic pathways has made it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome. Fexarine and GW4064 are two widely studied synthetic agonists of FXR, each with distinct characteristics. This guide provides an objective, data-driven comparison of their in vitro performance in activating FXR, supported by experimental details and pathway visualizations.
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported in vitro potency of this compound and GW4064 in activating FXR across different assay formats.
| Compound | Assay Type | Cell Line/System | EC50 (µM) | Reference |
| This compound | Cell-based Reporter Assay | - | 0.036 | [1] |
| FRET-based Coactivator Assay (SRC-1) | - | 0.255 | [1] | |
| GW4064 | Cell-based Reporter Assay | - | ~0.09 | [1] |
| FRET-based Coactivator Assay (SRC-1) | - | 0.100 | [2] | |
| Cell-based Reporter Assay | CV-1 | 0.065 | [3] | |
| Cell-based Reporter Assay | HEK293T | 0.15 | [3] |
Note: EC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
FXR Signaling Pathway and Agonist Activation
FXR activation by an agonist like this compound or GW4064 initiates a cascade of transcriptional events. The following diagram illustrates the canonical FXR signaling pathway.
References
Validating the Selectivity of Fexarine for FXR Over Other Nuclear Receptors: A Comparative Guide
Introduction
Fexarine is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] As a ligand-activated transcription factor, FXR is a promising therapeutic target for various metabolic diseases.[5] The therapeutic efficacy of a drug candidate like this compound is critically dependent on its selectivity for its intended target. Off-target effects, resulting from the activation of other nuclear receptors, can lead to undesirable side effects. This guide provides a comprehensive comparison of this compound's selectivity for FXR over other key nuclear receptors, supported by experimental data and detailed methodologies.
FXR Signaling Pathway
FXR is primarily expressed in the liver and intestine, where it acts as a sensor for bile acids.[4] Upon binding to its ligand, such as this compound, FXR undergoes a conformational change, leading to the release of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR).[6] The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Key downstream effects of FXR activation include:
-
Repression of bile acid synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][5]
-
Promotion of bile acid transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), which facilitates the efflux of bile acids from hepatocytes.[3]
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): In the intestine, FXR activation stimulates the expression of FGF15/19, which signals to the liver to suppress bile acid synthesis.[3][5]
Figure 1: Simplified diagram of the FXR signaling pathway activated by this compound.
Selectivity Profile of this compound
The selectivity of this compound has been evaluated against a panel of other nuclear receptors to ensure its specific action on FXR. The following table summarizes the comparative activity of this compound on FXR and other nuclear receptors, such as the Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptor (PPAR), and Glucocorticoid Receptor (GR).
| Nuclear Receptor | This compound Activity | Reference Compound | Reference Activity | Citation |
| FXR | Potent Agonist (EC50 = 36 nM) | GW4064 | Potent Agonist (EC50 ≈ 90 nM) | [8] |
| LXR | No significant activity | T0901317 | Agonist | [9] |
| PPARγ | No significant activity | Rosiglitazone | Agonist | [10] |
| GR | No significant activity | Dexamethasone | Agonist | [11] |
| RXR | No activation or binding | 9-cis-Retinoic Acid | Agonist | [8] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The data clearly indicates that this compound is a highly selective agonist for FXR, with no significant cross-reactivity observed with other tested nuclear receptors at therapeutic concentrations.[8][9]
Experimental Protocols for Selectivity Assessment
The selectivity of this compound is typically validated using a combination of in vitro assays. A common and reliable method is the cell-based reporter gene assay.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Line Engineering: Mammalian cells (e.g., HEK293T) are engineered to co-express the full-length nuclear receptor of interest (e.g., FXR, LXR, PPARγ) and a reporter plasmid.
-
Reporter Plasmid: The reporter plasmid contains a promoter with response elements for the specific nuclear receptor, which drives the expression of a reporter gene, typically luciferase.
-
Compound Treatment: The engineered cells are treated with varying concentrations of this compound or a known reference agonist for each receptor.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activation of the nuclear receptor. The data is plotted as a dose-response curve to determine the EC50 value.
Figure 2: Workflow for a cell-based reporter gene assay to determine nuclear receptor selectivity.
Comparison with Other FXR Agonists
This compound's high selectivity is a key advantage over some other FXR agonists. For instance, while GW4064 is also a potent FXR agonist, some studies have suggested potential off-target effects. The distinct chemical structure of this compound contributes to its specific interaction with the ligand-binding pocket of FXR, minimizing interactions with other nuclear receptors.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective agonist for the Farnesoid X Receptor. Its lack of significant activity against other nuclear receptors, including LXR, PPARγ, and GR, underscores its potential as a targeted therapeutic agent for metabolic diseases with a favorable safety profile, minimizing the risk of off-target side effects. The specific activation of the FXR signaling pathway by this compound makes it a valuable tool for both research and potential clinical applications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Fexarine's Efficacy in the Landscape of Non-Steroidal FXR Agonists: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Fexarine (Fexaramine) and other leading non-steroidal Farnesoid X Receptor (FXR) agonists, offering researchers, scientists, and drug development professionals a detailed analysis of their comparative efficacy. The data presented is compiled from publicly available preclinical and clinical research.
Farnesoid X Receptor is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose homeostasis. Its activation has emerged as a promising therapeutic strategy for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). This has led to the development of numerous synthetic FXR agonists, with non-steroidal modulators garnering significant attention due to their potential for improved pharmacological profiles.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other prominent non-steroidal FXR agonists. These values represent the concentration of the agonist required to elicit 50% of its maximal effect in in vitro assays, providing a direct measure of their potency.
| Agonist | Chemical Class | EC50 (nM) | Key Findings & References |
| This compound (Fexaramine) | Benzopyran Derivative | 25 | A potent and selective FXR agonist, noted for its gut-restricted activity in oral administration.[1][2][3][4][5] |
| Cilofexor (GS-9674) | Isoxazole Derivative | 43 | A non-steroidal FXR agonist that has demonstrated anti-inflammatory and antifibrotic effects in preclinical models and has been evaluated in clinical trials for NASH and Primary Sclerosing Cholangitis (PSC).[6][7] |
| Tropifexor (LJN452) | Benzothiazole Derivative | 0.2 - 0.26 | A highly potent non-bile acid FXR agonist that has shown robust in vivo activity in rodent models and has been investigated in clinical trials for NASH and Primary Biliary Cholangitis (PBC).[6][8][9][10][11] |
| EDP-305 | Steroidal/Non-steroidal Hybrid | 8 - 34 | A potent and selective FXR agonist with demonstrated efficacy in preclinical models of liver injury and fibrosis.[12][13] |
| Nidufexor (LMB763) | Dihydrochromenopyrazole | ~480 (partial agonist) | A partial FXR agonist that has shown to modulate FXR-dependent genes and reduce steatosis, inflammation, and fibrosis in a murine NASH model.[14][15] |
Comparative In Vivo Efficacy in NASH Models
Direct head-to-head in vivo comparative studies for all the listed non-steroidal FXR agonists are limited. However, individual studies in diet-induced rodent models of NASH have demonstrated the therapeutic potential of each compound.
-
This compound: As a gut-restricted agonist, oral administration of this compound has been shown to induce the expression of Fibroblast Growth Factor 15 (FGF15) in the intestine, leading to systemic metabolic benefits without direct activation of hepatic FXR. Studies in high-fat diet-fed mice have shown that this compound treatment can increase energy expenditure, reduce body weight and fat mass, and decrease systemic inflammation.[3]
-
Cilofexor: In a rat model of NASH, Cilofexor demonstrated dose-dependent reductions in liver fibrosis.[1] Treatment with Cilofexor has been shown to significantly reduce hepatic steatosis, liver biochemistry markers, and serum bile acids in patients with NASH.
-
Tropifexor: In preclinical NASH models, Tropifexor has shown superior efficacy in reducing liver steatosis, inflammation, and fibrosis compared to the steroidal FXR agonist obeticholic acid (OCA).[12] Clinical trials in NASH patients have demonstrated that Tropifexor can significantly reduce hepatic fat fraction and markers of liver injury.[14]
-
EDP-305: In murine models of NASH, EDP-305 has been shown to significantly decrease hepatocyte ballooning and lower the NAFLD Activity Score (NAS).[2][6][13] It has also demonstrated the ability to reduce liver fibrosis progression in these models.[2]
-
Nidufexor: As a partial agonist, Nidufexor has demonstrated a reduction in steatosis, inflammation, and fibrosis in a murine NASH model.[8][9] In a phase 2 trial, Nidufexor treatment for 12 weeks lowered alanine (B10760859) aminotransferase (ALT) and liver fat in patients with NASH.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.
Experimental Protocols
In Vitro FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.
1. Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded into 96-well plates.
-
Transient co-transfection is performed using a lipid-based transfection reagent. The plasmids co-transfected typically include:
-
An expression vector for the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[9]
-
2. Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing serial dilutions of the test compounds (e.g., this compound and other agonists) or vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
Following a 24-hour incubation with the compounds, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[6]
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration.
-
EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
TR-FRET Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between FXR and a coactivator peptide.
1. Reagents:
-
GST-tagged FXR Ligand-Binding Domain (LBD).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1 or PGC-1α) (acceptor fluorophore).
-
Test compounds.
2. Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
A solution containing the FXR-LBD and the test compound at various concentrations is prepared and incubated.
-
A mixture of the Tb-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is then added to the wells.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
3. Data Acquisition:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader capable of excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein). A time delay is used to reduce background fluorescence.
4. Data Analysis:
-
The TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) is calculated for each well.
-
The data is plotted as the TR-FRET ratio versus the log of the compound concentration.
-
EC50 values are determined from the resulting dose-response curve.
In Vivo Diet-Induced NASH Model
This protocol describes a common method for inducing NASH in mice to evaluate the efficacy of FXR agonists.
1. Animal Model:
-
Male C57BL/6J mice are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet and Induction of NASH:
-
Mice are fed a high-fat, high-fructose, and high-cholesterol diet (e.g., 40-60% kcal from fat, ~20% fructose (B13574) in drinking water, and 2% cholesterol in the chow) for a period of 12-24 weeks to induce the NASH phenotype, including steatosis, inflammation, and fibrosis.[8][13]
-
In some models, a low dose of carbon tetrachloride (CCl4) is administered weekly via intraperitoneal injection to accelerate fibrosis.[8][12]
3. Drug Administration:
-
Once the NASH phenotype is established (confirmed by baseline measurements or a subset of animals), mice are randomized into treatment groups.
-
The FXR agonists (e.g., this compound, Cilofexor, etc.) are typically administered daily via oral gavage at various dose levels for a specified treatment period (e.g., 4-12 weeks). A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
4. Efficacy Assessment:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis: At the end of the treatment period, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red or Masson's trichrome to quantify fibrosis.
-
Gene Expression Analysis: A portion of the liver tissue can be used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes and genes involved in fibrosis and inflammation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s22.clientfiles.s3-website-us-east-1.amazonaws.com]
- 5. FXR luciferase assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 11. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
For Immediate Release
A comprehensive analysis of the non-steroidal farnesoid X receptor (FXR) agonist, Fexaramine, reveals a highly selective binding profile, positioning it as a precise tool for researchers studying FXR-mediated signaling pathways. This guide provides a detailed comparison of Fexaramine's activity against related nuclear receptors, supported by experimental data, to inform its application in metabolic disease and bile acid homeostasis research.
Fexaramine was developed as a potent activator of FXR, a key regulator of bile acid, lipid, and glucose metabolism.[1] Its efficacy is highlighted by a half-maximal effective concentration (EC50) of 25 nM for FXR activation.[2][3] Extensive cross-reactivity studies have demonstrated that Fexaramine is remarkably selective for FXR, with negligible off-target activity on a broad panel of other nuclear receptors. This high degree of selectivity is crucial for elucidating the specific roles of FXR in physiological and pathophysiological processes without the confounding effects of activating other signaling pathways.
Quantitative Analysis of Receptor Cross-Reactivity
To quantify the selectivity of Fexaramine, its activity was assessed against a panel of nuclear receptors closely related to FXR in terms of structure and function. The following table summarizes the comparative activity of Fexaramine.
| Receptor Target | Agonist Activity (EC50) | Data Source |
| Farnesoid X Receptor (FXR) | 25 nM | [2][3] |
| Peroxisome Proliferator-Activated Receptor Alpha (hPPARα) | No Activity Observed | [2] |
| Peroxisome Proliferator-Activated Receptor Gamma (hPPARγ) | No Activity Observed | [2] |
| Peroxisome Proliferator-Activated Receptor Delta (hPPARδ) | No Activity Observed | [2] |
| Liver X Receptor Alpha (hLXRα) | No Activity Observed | [2] |
| Pregnane X Receptor (mPXR, hPXR) | No Activity Observed | [2] |
| Constitutive Androstane Receptor (mCAR) | No Activity Observed | [2] |
| Retinoid X Receptor Alpha (hRXRα) | No Activity Observed | [2] |
| Thyroid Hormone Receptor Beta (hTRβ) | No Activity Observed | [2] |
| Retinoic Acid Receptor Beta (hRARβ) | No Activity Observed | [2] |
| Estrogen-Related Receptor Gamma (mERRγ) | No Activity Observed | [2] |
| Vitamin D Receptor (hVDR) | No Activity Observed | [2] |
| In cross-reactivity assays, "No Activity Observed" indicates that no significant transcriptional activation was detected. For some derivatives of Fexaramine, this has been quantified as no activation at concentrations up to 100 µM.[4] |
Indirect Modulation of TGR5 Signaling
Interestingly, while Fexaramine does not directly activate the G-protein coupled bile acid receptor, TGR5 (GPBAR1), its targeted action in the intestine leads to an indirect activation of TGR5 signaling. Oral administration of Fexaramine, which is designed to be gut-restricted, activates intestinal FXR.[5] This activation alters the composition of the gut microbiota and bile acid pool, leading to an increase in the levels of TGR5 ligands such as lithocholic acid (LCA) and taurolithocholic acid (TLCA).[5] The subsequent activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), contributing to improved glucose homeostasis.[5]
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: Fexaramine activates the FXR signaling pathway.
Caption: Experimental workflow for receptor cross-reactivity assay.
Experimental Protocols
The selectivity of Fexaramine was determined using cell-based hybrid reporter gene assays. A detailed methodology for such an assay is outlined below.
Objective: To assess the agonist activity of Fexaramine on a panel of nuclear receptors.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Plasmids:
-
Expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., hFXR, hPPARα, hLXRα) fused to the GAL4 DNA-binding domain (DBD).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (e.g., pFR-Luc).
-
Internal control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40).
-
-
Transfection Reagent: Polyethylenimine (PEI) or Lipofectamine®.
-
Compound: Fexaramine dissolved in DMSO.
-
Assay Reagent: Dual-Glo® Luciferase Assay System.
Procedure:
-
Cell Seeding: HEK293T cells are seeded into 96-well plates and allowed to attach overnight.
-
Transfection: Cells are transiently co-transfected with the expression plasmid for the specific nuclear receptor LBD-GAL4-DBD fusion protein, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Compound Treatment: Following a post-transfection incubation period (typically 4-6 hours), the medium is replaced with fresh medium containing Fexaramine at various concentrations (typically in a serial dilution). A vehicle control (DMSO) and a known agonist for each receptor are included as negative and positive controls, respectively.
-
Incubation: The cells are incubated with the compounds for 16-24 hours to allow for receptor activation and subsequent reporter gene expression.
-
Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and the Dual-Glo® Luciferase Assay System.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is calculated, and dose-response curves are generated to determine the EC50 values.
This rigorous experimental approach confirms the high selectivity of Fexaramine for FXR, making it an invaluable tool for targeted research into the metabolic and homeostatic functions regulated by this key nuclear receptor.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexarine: A Targeted Approach to Farnesoid X Receptor (FXR) Agonism with a Potentially Improved Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a promising therapeutic target for metabolic and liver diseases. Systemic FXR agonists have demonstrated efficacy in clinical trials but are often accompanied by challenging side effects. This guide provides a comparative analysis of the intestine-restricted FXR agonist, Fexarine (also known as Fexaramine), and systemic FXR agonists, with a focus on their side effect profiles supported by available experimental data.
Executive Summary
This compound, an investigational compound, is designed to act exclusively on FXR in the intestine, thereby avoiding systemic circulation. This targeted mechanism of action suggests a potential for fewer side effects compared to systemic FXR agonists like Obeticholic Acid (OCA), Cilofexor, and Tropifexor (B611488). The primary adverse effects associated with systemic FXR agonists are pruritus (itching) and unfavorable alterations in lipid profiles, including elevated low-density lipoprotein cholesterol (LDL-C) and decreased high-density lipoprotein cholesterol (HDL-C). While clinical data on this compound in humans is not available, preclinical studies in animal models indicate potent metabolic benefits without the systemic side effects observed with other FXR agonists.
Comparative Analysis of Side Effects
The following table summarizes the incidence of key side effects observed in clinical trials of systemic FXR agonists. Due to the lack of human clinical trial data for this compound, preclinical observations are provided for a theoretical comparison.
| Side Effect | This compound (Preclinical Data) | Obeticholic Acid (OCA) (Clinical Data) | Cilofexor (Clinical Data) | Tropifexor (Clinical Data) |
| Pruritus (Itching) | Not reported as a significant side effect in preclinical studies due to its gut-restricted action. | Dose-dependent; reported in 56% to 68% of patients in a Phase III trial for Primary Biliary Cholangitis (PBC). In a Phase II trial for Primary Sclerosing Cholangitis (PSC), 67% of patients in the 5-10 mg group reported pruritus[1]. | Reported in up to 72.7% of patients with compensated cirrhosis due to PSC[2]. In a trial for non-cirrhotic NASH, moderate to severe pruritus was more common with the 100 mg dose (14%) compared to placebo (4%)[3][4]. | Dose-dependent; reported in 52% to 69% of patients in a NASH trial[5]. In a PBC trial, pruritus was the most frequent adverse event (52.5% vs. 28.6% in placebo)[6][7]. |
| Lipid Profile Changes | Preclinical studies suggest it may improve lipid profiles[8]. | Increases LDL-C and decreases HDL-C[9][10][11][12]. | Can cause modest increases in LDL-C[13]. | Dose-dependent increases in LDL-C and decreases in HDL-C observed at 48 weeks[5][14]. |
| Serious Liver Injury | Not observed in preclinical studies. | Can cause liver damage, sometimes serious enough to require transplantation or cause death, particularly in patients with cirrhosis[15]. | Not reported as a primary adverse event. | Not reported as a primary adverse event. |
Signaling Pathways and Mechanism of Action
Systemic and intestine-restricted FXR agonists both target the Farnesoid X Receptor, but their site of action dictates their downstream effects and side effect profiles.
Systemic FXR Agonist Signaling Pathway
Systemic FXR agonists are absorbed into the bloodstream and activate FXR in various tissues, including the liver and intestine. In the liver, FXR activation inhibits bile acid synthesis and promotes their export, which is therapeutically beneficial. However, systemic activation is also linked to the observed side effects.
Caption: Systemic FXR Agonist Signaling Pathway.
This compound: Intestine-Restricted FXR Agonism
This compound is designed to be poorly absorbed from the gut, thus restricting its action to the intestinal FXR. This localized activation is believed to trigger beneficial metabolic effects, such as increased secretion of Fibroblast Growth Factor 19 (FGF19), without directly affecting the liver and causing systemic side effects.
Caption: this compound's Intestine-Restricted Mechanism.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental designs from key studies.
Preclinical Evaluation of Fexaramine in Mice
A study published in Nature Medicine investigated the effects of Fexaramine in diet-induced obese mice.
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet to induce obesity and metabolic syndrome.
-
Treatment: Fexaramine was administered orally once daily.
-
Parameters Measured: Body weight, fat mass, glucose tolerance, insulin (B600854) sensitivity, plasma lipid levels, and gene expression in the intestine and liver were assessed.
-
Key Findings: Fexaramine treatment resulted in weight loss, reduced fat mass, improved glucose tolerance and insulin sensitivity, and lowered cholesterol levels without being absorbed into the bloodstream. These effects were attributed to the selective activation of intestinal FXR and subsequent induction of FGF15 (the murine equivalent of human FGF19)[8].
Clinical Trial Protocol for a Systemic FXR Agonist (Example: POISE Trial for OCA)
The Phase III POISE trial evaluated the efficacy and safety of Obeticholic Acid in patients with Primary Biliary Cholangitis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).
-
Intervention: Patients were randomized to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg once daily for 12 months.
-
Primary Endpoint: A composite of a reduction in serum alkaline phosphatase (ALP) and total bilirubin (B190676) levels.
-
Safety Assessments: Monitoring of adverse events, including pruritus and changes in lipid profiles, was a key component of the safety evaluation[16].
Logical Workflow: Systemic vs. Intestine-Restricted FXR Agonism
The following diagram illustrates the differential workflow and expected outcomes of systemic versus intestine-restricted FXR agonists.
Caption: Systemic vs. Intestine-Restricted FXR Agonist Workflow.
Conclusion
Based on its mechanism of action and supporting preclinical data, this compound holds the potential to offer the therapeutic benefits of FXR agonism with a significantly improved side effect profile compared to systemic FXR agonists. By restricting its activity to the intestine, this compound may avoid the systemic adverse events of pruritus and dyslipidemia that are commonly associated with agents like Obeticholic Acid, Cilofexor, and Tropifexor. However, it is crucial to note that the safety and efficacy of this compound in humans have not yet been established through clinical trials. Further research, including well-designed clinical studies, is necessary to validate these promising preclinical findings and to definitively compare the side effect profile of this compound with that of systemic FXR agonists.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 9. Systematic review and meta-analysis of randomized controlled trials on the effects of obeticholic acid on the blood lipid profile: Insights into liver disorders and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of obeticholic acid on lipoprotein metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Effect on lipid profile and clinical outcomes of obeticholic acid for the treatment of primary biliary cholangitis and metabolic dysfunction-associated steatohepatitis: A systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 16. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
Validating the Gut-Restricted Nature of Fexaramine Using Liquid Chromatography-Mass Spectrometry (LC-MS)
A Comparative Guide for Researchers and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Agonists of FXR are therefore promising therapeutic agents for metabolic diseases. However, systemic activation of FXR can lead to undesirable side effects. This has driven the development of gut-restricted FXR agonists, such as Fexaramine, which aim to selectively target intestinal FXR to elicit beneficial metabolic effects while minimizing systemic exposure and associated toxicities.
This guide provides an objective comparison of the gut-restricted FXR agonist Fexaramine with a systemic FXR agonist, Obeticholic Acid (OCA). We present supporting experimental data, detailed methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to validate tissue-specific distribution, and visualizations of the relevant signaling pathways and experimental workflows.
The Critical Distinction: Gut-Restricted vs. Systemic FXR Activation
Fexaramine is a synthetic, non-steroidal FXR agonist designed for minimal absorption from the gastrointestinal tract. Upon oral administration, it primarily activates FXR in the intestinal epithelial cells. This localized action triggers the release of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans) from the ileum, which then enters the portal circulation and signals to the liver to regulate bile acid synthesis. This gut-specific signaling cascade is key to the therapeutic benefits observed with Fexaramine in preclinical models of obesity and metabolic disorders.
In contrast, systemic FXR agonists like Obeticholic Acid (OCA) are readily absorbed into the bloodstream after oral administration.[3][4][5] OCA is a semi-synthetic bile acid analog that activates FXR not only in the intestine but also significantly in the liver and other tissues.[3][4][6] This widespread activation, while therapeutically effective for certain liver diseases like primary biliary cholangitis, carries a higher risk of systemic side effects.
Comparative Pharmacokinetics: Fexaramine vs. Obeticholic Acid
The gut-restricted nature of Fexaramine versus the systemic distribution of OCA can be quantitatively demonstrated by comparing their respective concentrations in intestinal tissue, liver, and plasma following oral administration. The following tables summarize representative pharmacokinetic data obtained through LC-MS analysis.
Table 1: Representative Tissue Distribution of an Orally Administered Gut-Restricted FXR Agonist (modeled after Fexaramine-like compounds) in Rodents
| Tissue | Concentration at 6 hours post-administration (µg/g or µg/mL) |
| Ileum | 116.45 ± 41.65 |
| Liver | 38.42 ± 1.95 |
| Plasma | 2.48 ± 0.095 |
Data modeled from a study on a nonsteroidal FXR antagonist with gut-restricted properties.[7] This data illustrates the principle of high intestinal accumulation with low systemic exposure characteristic of gut-restricted compounds.
Table 2: Predicted Fold-Increase in Obeticholic Acid (OCA) Concentration in Plasma and Liver of Patients with Hepatic Impairment Compared to Healthy Volunteers Following a Single Oral Dose
| Severity of Hepatic Impairment | Predicted Fold-Increase in Plasma Concentration | Predicted Fold-Increase in Liver Concentration |
| Mild | 1.4 | 1.1 |
| Moderate | 8.0 | 1.5 |
| Severe | 13.0 | 1.7 |
Data derived from a physiologic pharmacokinetic model of OCA.[6] This table highlights the significant systemic exposure (plasma) of OCA, with a comparatively smaller increase in the target organ (liver) concentration in disease states.
Experimental Protocols: LC-MS/MS Quantification of FXR Agonists in Plasma and Intestinal Tissue
A detailed and validated LC-MS/MS method is crucial for accurately quantifying the distribution of FXR agonists. Below is a comprehensive protocol that can be adapted for the analysis of Fexaramine and OCA in preclinical studies.
1. Sample Preparation
-
Plasma:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Intestinal Tissue (Ileum):
-
Accurately weigh approximately 100 mg of frozen ileum tissue.
-
Add 500 µL of homogenization buffer (e.g., phosphate-buffered saline) and homogenize the tissue using a bead beater or ultrasonic homogenizer.
-
To the homogenate, add 1.5 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized by direct infusion.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity.
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression analysis to determine the concentrations of the unknown samples.
-
The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
Visualizing the Mechanism and Workflow
FXR Signaling Pathway
The following diagram illustrates the distinct signaling cascades initiated by a gut-restricted versus a systemic FXR agonist.
References
- 1. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bioequivalence and Pharmacokinetic Profiles of Generic and Branded Obeticholic Acid in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fexarine's Impact on Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fexarine, an investigational Farnesoid X Receptor (FXR) agonist, and its impact on hepatic steatosis. The performance of this compound is compared with other therapeutic alternatives, supported by experimental data to inform research and development in the field of metabolic liver diseases.
Executive Summary
Hepatic steatosis, the hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD), is a growing global health concern. Farnesoid X Receptor (FXR) has emerged as a key therapeutic target due to its central role in regulating bile acid, lipid, and glucose metabolism. This compound (also known as Fexaramine) is a novel, intestine-restricted FXR agonist that has shown promise in preclinical models by offering a targeted approach with potentially fewer side effects compared to systemic FXR agonists like Obeticholic Acid (OCA). This guide evaluates the mechanism, efficacy, and safety profile of this compound in comparison to OCA and other therapeutic strategies for hepatic steatosis.
Mechanism of Action: A Tale of Two Agonists
This compound and Obeticholic Acid both exert their effects by activating FXR, but their primary sites of action differ significantly, leading to distinct downstream signaling and systemic effects.
This compound: Gut-Restricted FXR Activation
This compound is designed for minimal systemic absorption, concentrating its action within the intestinal tract.[1][2] Oral administration of this compound leads to the activation of FXR in the enterocytes of the ileum. This triggers the release of Fibroblast Growth Factor 15 (FGF15) in mice, the human ortholog of which is FGF19.[3][4][5] FGF15/19 then enters the portal circulation and travels to the liver, where it binds to the FGFR4/β-klotho receptor complex on hepatocytes.[3][4] This signaling cascade initiates a range of metabolic benefits without direct activation of hepatic FXR by the drug itself.
The key downstream effects of this compound-induced FGF15/19 signaling include:
-
Suppression of Bile Acid Synthesis: FGF15/19 potently inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][6]
-
Regulation of Lipid Metabolism: FGF15/19 signaling leads to the inhibition of key lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), resulting in decreased fatty acid synthesis.[4][7]
-
Improved Glucose Homeostasis: The pathway also enhances insulin (B600854) sensitivity and promotes glycogen (B147801) synthesis.[1][4]
-
Increased Energy Expenditure: Preclinical studies have shown that this compound treatment increases thermogenesis and the "browning" of white adipose tissue, contributing to reduced body weight.[1][5]
Obeticholic Acid: Systemic FXR Activation
Obeticholic Acid is a semi-synthetic bile acid analogue that is systemically absorbed and activates FXR in both the liver and the intestine.[8] This broad activation leads to a direct impact on hepatic gene expression, influencing lipid and glucose metabolism, as well as inflammatory and fibrotic pathways.[9] While effective in improving liver histology in patients with Non-Alcoholic Steatohepatitis (NASH), the systemic action of OCA is also associated with side effects such as pruritus (itching) and an increase in LDL cholesterol.[10][11][12][13][14]
Comparative Efficacy in Hepatic Steatosis
Direct head-to-head clinical trials of this compound and Obeticholic Acid for hepatic steatosis have not been conducted. The following tables summarize preclinical data for this compound and clinical trial data for OCA and other relevant treatments.
Table 1: Preclinical Efficacy of this compound in Diet-Induced Obesity and Metabolic Dysfunction
| Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |
| Body Weight | High-Fat Diet-Fed Mice | This compound (100 mg/kg/day, oral) | 5 weeks | Prevented high-fat diet-induced weight gain; reduced fat mass. | [1] |
| Glucose Tolerance | High-Fat Diet-Fed Mice | This compound (100 mg/kg/day, oral) | 5 weeks | Improved glucose tolerance and insulin sensitivity. | [1] |
| Hepatic Glucose Production | High-Fat Diet-Fed Mice | This compound (100 mg/kg/day, oral) | 5 weeks | Improved suppression of hepatic glucose production by insulin. | [1] |
| Systemic Inflammation | High-Fat Diet-Fed Mice | This compound (100 mg/kg/day, oral) | 5 weeks | Reduced circulating inflammatory cytokines (TNFα, IL-1β, etc.). | [1] |
| Adipose Tissue | High-Fat Diet-Fed Mice | This compound (100 mg/kg/day, oral) | 5 weeks | Induced browning of white adipose tissue and increased thermogenesis. | [5] |
Table 2: Clinical Efficacy of Obeticholic Acid in NASH
| Parameter | Clinical Trial | Patient Population | Treatment | Duration | Key Findings | Reference |
| Fibrosis Improvement (≥1 stage) | REGENERATE (Phase 3) | NASH with F2-F3 fibrosis | OCA (10 mg/day) | 18 months | 37.1% of patients on OCA 10 mg vs. 27.0% on placebo showed improvement. | [15] |
| Fibrosis Improvement (≥1 stage) | REGENERATE (Phase 3) | NASH with F2-F3 fibrosis | OCA (25 mg/day) | 18 months | 39.3% of patients on OCA 25 mg vs. 27.0% on placebo showed improvement. | [15] |
| NASH Resolution (no worsening of fibrosis) | REGENERATE (Phase 3) | NASH with F2-F3 fibrosis | OCA (25 mg/day) | 18 months | 6.5% of patients on OCA 25 mg vs. 3.5% on placebo. | [16] |
| Histological Improvement | FLINT (Phase 2) | NASH | OCA (25 mg/day) | 72 weeks | Improved steatosis, inflammation, and ballooning. | [14] |
Table 3: Comparative Efficacy of Other Treatments for Hepatic Steatosis
| Treatment | Mechanism of Action | Key Efficacy Data | Common Side Effects | Reference |
| Pioglitazone (B448) | PPARγ Agonist | Improved steatosis, lobular inflammation, and ballooning in NASH patients. May improve fibrosis. | Weight gain, fluid retention, risk of heart failure. | [5][17] |
| Vitamin E | Antioxidant | Improved steatosis, inflammation, and ballooning in non-diabetic NASH patients. | Long-term safety concerns at high doses. | [1][18][19] |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Incretin mimetic | Significant reduction in liver fat content (meta-analysis showed a mean difference of -3.92%). Resolution of NASH in a significant portion of patients. | Gastrointestinal side effects (nausea, vomiting, diarrhea). | [8][9][20][21] |
| Lifestyle Modification (Diet and Exercise) | Reduced caloric intake, increased energy expenditure | A weight loss of ≥5% can reduce hepatic steatosis; ≥10% can improve inflammation and fibrosis. | Adherence can be challenging. | [18] |
Experimental Protocols
High-Fat Diet-Induced Hepatic Steatosis in Mice (General Protocol)
This protocol describes a common method for inducing hepatic steatosis in a mouse model, which can be adapted for testing therapeutic agents like this compound.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment with ad libitum access to standard chow and water.
-
Dietary Induction:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD) Group: Feed a diet with 40-60% of calories derived from fat. The diet may also be supplemented with fructose (B13574) and cholesterol to accelerate the progression to NASH.
-
-
Treatment Administration:
-
After a period of HFD feeding to induce steatosis (e.g., 12-16 weeks), randomize HFD-fed mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 100 mg/kg body weight) or vehicle control daily via oral gavage for the specified treatment duration (e.g., 5 weeks).
-
-
Outcome Measures:
-
Body Weight and Food Intake: Monitor weekly.
-
Metabolic Assessments: Perform glucose and insulin tolerance tests at the end of the treatment period.
-
Tissue Collection: At the end of the study, euthanize mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis: Fix a portion of the liver in formalin for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Snap-freeze another portion for Oil Red O staining to visualize neutral lipids.
-
Hepatic Triglyceride Quantification: Homogenize a portion of the liver tissue and extract lipids to quantify triglyceride content using a colorimetric assay.
-
Quantification of Hepatic Triglycerides
-
Tissue Homogenization: Homogenize a pre-weighed piece of frozen liver tissue in a suitable buffer.
-
Lipid Extraction: Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform:methanol mixture.
-
Quantification: After evaporation of the organic solvent and resuspension of the lipid extract, use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalization: Express triglyceride content as mg per gram of liver tissue.
Visualizing the Pathways and Processes
Signaling Pathway of this compound in Ameliorating Hepatic Steatosis
Caption: this compound's gut-restricted FXR activation and subsequent FGF15/19 signaling pathway in the liver.
Comparative Workflow: this compound vs. Systemic FXR Agonists
Caption: Contrasting mechanisms of intestine-restricted vs. systemic FXR agonists for hepatic steatosis.
Logical Relationship of Therapeutic Options for Hepatic Steatosis
Caption: Overview of therapeutic strategies for managing hepatic steatosis.
Conclusion and Future Directions
This compound represents a promising, second-generation approach to leveraging the therapeutic potential of FXR activation for metabolic diseases, including hepatic steatosis. Its intestine-restricted mechanism of action offers a compelling theoretical advantage over systemic FXR agonists by potentially mitigating side effects associated with broad FXR activation. Preclinical data strongly support its efficacy in improving overall metabolic health in animal models.
Obeticholic Acid, on the other hand, has demonstrated clinical efficacy in improving liver fibrosis in patients with NASH, a more advanced stage of fatty liver disease. However, its use is tempered by a notable incidence of pruritus and adverse lipid profile changes.
Other therapeutic options, such as GLP-1 receptor agonists, are also emerging as highly effective treatments for reducing liver fat, often with the added benefit of weight loss and improved glycemic control.
Future research should focus on head-to-head preclinical studies comparing this compound with other agents in models that closely mimic human NASH. Ultimately, clinical trials will be necessary to determine if the promising preclinical profile of this compound translates into a safe and effective therapy for patients with hepatic steatosis and NASH, potentially offering a more favorable benefit-risk profile than existing systemic FXR agonists.
References
- 1. Vitamin E as a Treatment for Nonalcoholic Fatty Liver Disease: Reality or Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-analysis: pioglitazone improves liver histology and fibrosis in patients with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon-like peptide-1 receptor agonists for treatment of nonalcoholic steatohepatitis: new insights from subcutaneous semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of GLP-1 receptor agonist therapy on resolution of steatohepatitis in non-alcoholic fatty liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.10. Hepatic Triglyceride Analysis [bio-protocol.org]
- 17. uspharmacist.com [uspharmacist.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. globalrph.com [globalrph.com]
- 21. Glucagon‐like peptide‐1 receptor agonists (GLP‐1 RAs) for the management of nonalcoholic fatty liver disease (NAFLD): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Fexarine
This document provides a comprehensive protocol for the safe and compliant disposal of Fexarine, a research chemical. The following procedures are designed to mitigate risks and ensure adherence to environmental and safety regulations within a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this compound waste.
Waste Characterization and Segregation
The first critical step in the proper disposal of any chemical is to determine its hazard characteristics. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous waste.
General Principles for Handling this compound Waste:
-
Assume Hazardous Nature: Until proven otherwise by a verified SDS or analytical data, this compound waste should be managed as hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous materials or other incompatible chemical wastes.
-
Containerization: Use only approved, chemically resistant, and leak-proof containers for waste accumulation.
Table 1: Hazardous Waste Characteristics
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizers. | Ethanol, acetone, sodium nitrate |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactivity | Materials that are unstable, react violently with water, or can generate toxic gases. | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Harmful or fatal when ingested or absorbed. | Heavy metal solutions, organic solvents |
Step-by-Step Disposal Protocol
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (clearly labeled).
-
Waste accumulation log.
-
Secondary containment for liquid waste.
Procedure:
-
Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing the necessary personal protective equipment.
-
Prepare the Waste Container:
-
Select a container that is compatible with this compound. For solid waste, a securely sealed plastic bag or container is suitable. For liquid waste, use a labeled, leak-proof container with a screw cap.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.
-
-
Collect this compound Waste:
-
Solid Waste: Place all this compound-contaminated materials (e.g., pipette tips, gloves, weigh boats) directly into the designated solid waste container.
-
Liquid Waste: Carefully pour liquid this compound waste into the designated liquid waste container. Use a funnel to prevent spills. It is recommended to collect aqueous and non-halogenated/halogenated organic waste streams separately.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Liquid waste containers should be placed in secondary containment to prevent spills.
-
-
Documentation:
-
Maintain a log of all waste added to the container, including the quantity and date.
-
-
Requesting Disposal:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 90-180 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not overfill containers. Leave at least 10% headspace for expansion.
-
Important Considerations:
-
Empty Containers: An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste[1].
-
Spill Cleanup: In the event of a this compound spill, the cleanup materials must also be disposed of as hazardous waste.
Experimental Protocols Cited
This document is based on standard best practices for laboratory chemical waste disposal and does not cite specific experimental protocols for this compound. The procedures outlined are derived from general guidelines provided by regulatory bodies and academic safety institutions.
Visual Guidance
Diagram 1: this compound Disposal Decision Workflow
Caption: this compound Disposal Decision Workflow
This diagram outlines the step-by-step process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Fexaramine
Disclaimer: The following information is provided for research and development professionals. "Fexarine" is likely a misspelling of "Fexaramine," a potent and selective Farnesoid X Receptor (FXR) agonist. This guide is based on available safety data and general laboratory best practices for handling potent research compounds. Always consult your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its potent biological activity, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.
Table 1: Personal Protective Equipment (PPE) for Handling Fexaramine
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff. | To prevent skin contact and absorption. The use of two pairs of gloves provides an additional protective barrier against contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability material (e.g., polyethylene-coated polypropylene). | To protect the skin and personal clothing from potential spills and aerosol exposure. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles or a full-face shield should be utilized. | To protect the eyes from splashes and aerosols of the compound. |
| Respiratory Protection | A NIOSH-certified N95 respirator is required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet (BSC). | To prevent the inhalation of fine particles. |
Operational Plan: Handling and Preparation of Fexaramine Solutions
Engineering Controls: All work with powdered Fexaramine should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
General Handling Precautions:
-
Avoid creating dust when handling the solid compound.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling Fexaramine.
-
Wash hands thoroughly after handling, even if gloves were worn.
Experimental Workflow: Preparation of a Fexaramine Stock Solution
Disposal Plan
All materials that have come into contact with Fexaramine are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
Table 2: Fexaramine Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, gowns, pipette tips, etc.) | Labeled hazardous waste bag/bin (Yellow) | Place all contaminated solid items directly into the designated container within the fume hood or BSC. |
| Liquid Waste (unused solutions, cell culture media containing Fexaramine) | Labeled hazardous liquid waste container | Collect all liquid waste in a sealed, compatible container. Do not mix with other chemical waste streams unless permitted by your institution's EHS. |
| Sharps Waste (needles, serological pipettes) | Puncture-proof, labeled sharps container | Dispose of any contaminated sharps immediately to prevent accidental punctures. |
Experimental Protocols
In Vitro Assay: FXR Activation
This protocol describes a cell-based assay to measure the activation of the Farnesoid X Receptor (FXR) by Fexaramine.
-
Cell Culture: Culture HuTu-80 cells (or other suitable cell line expressing FXR) in the recommended medium and conditions.
-
Treatment: Treat the cells with varying concentrations of Fexaramine (e.g., 5 µM, 25 µM, 50 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
RNA Isolation: After incubation, isolate total RNA from the cells using a suitable RNA extraction kit.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FXR target genes, such as Small Heterodimer Partner (SHP). Normalize the expression to a housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression for Fexaramine-treated cells relative to the vehicle control.
Fexaramine Signaling Pathway
Fexaramine acts as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
